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  • Product: 1-(3-Chloroquinolin-7-YL)ethan-1-OL
  • CAS: 1884155-75-2

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Applications of 1-(3-Chloroquinolin-7-yl)ethan-1-ol: A Technical Whitepaper

Executive Summary & Structural Biology Context In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(3-Chloroquinolin-7-yl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Biology Context

In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(3-Chloroquinolin-7-yl)ethan-1-ol (CAS: 1884155-75-2) has emerged as a highly versatile building block, particularly in the synthesis of advanced therapeutics targeting epigenetic regulation and cellular stress responses[1].

As a Senior Application Scientist, I frequently leverage this compound's unique structural topology. The scaffold combines a halogenated quinoline core with a secondary alcohol at the 7-position. This is not merely a structural spacer; it actively dictates target binding affinity. The chlorine atom at the 3-position enhances lipophilicity and engages in critical halogen bonding within hydrophobic protein pockets. Concurrently, the 1-hydroxyethyl group provides a stereoselective synthetic handle, allowing for precise late-stage functionalization, such as nucleophilic substitution or cross-coupling[2].

Recent applications of this scaffold heavily feature its integration into[3] and[4].

Physicochemical Properties and Structural Data

Understanding the baseline physicochemical parameters of 1-(3-chloroquinolin-7-yl)ethan-1-ol is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior[5].

PropertyValueStructural Significance
IUPAC Name 1-(3-chloroquinolin-7-yl)ethan-1-olDefines the exact regiochemistry critical for receptor fit.
CAS Registry Number 1884155-75-2Industry-standard identifier for procurement and safety[1].
Molecular Formula C11H10ClNOBaseline for stoichiometric calculations.
Molecular Weight 207.66 g/mol Low molecular weight allows for downstream additions while maintaining Lipinski compliance.
Hydrogen Bond Donors 1 (-OH)Facilitates transient interaction with target proteins or acts as a site for activation.
Hydrogen Bond Acceptors 2 (N, O)Quinoline nitrogen acts as a strong H-bond acceptor in kinase/enzyme hinge regions.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Mechanistic Role in Drug Development

Epigenetic Regulation via PRMT5 Inhibition

PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones. Its overexpression is a known driver in various oncological pathways. Derivatives of 1-(3-chloroquinolin-7-yl)ethan-1-ol are utilized to synthesize bicyclic heterocyclic compounds that competitively bind to the PRMT5 active site[6]. The quinoline core mimics the natural substrate's binding pose, while the substituted ethyl linker (derived from the activated alcohol) positions the rest of the molecule to sterically occlude the catalytic channel[3].

PRMT5_Pathway Scaffold 1-(3-Chloroquinolin-7-yl) Derivatives PRMT5 PRMT5 Enzyme Complex Scaffold->PRMT5 Inhibits SDMA Symmetric Dimethylarginine PRMT5->SDMA Catalyzes Epigenetics Epigenetic Repression SDMA->Epigenetics Modulates Oncology Tumor Cell Proliferation Epigenetics->Oncology Drives

Biological pathway of PRMT5 inhibition by 1-(3-chloroquinolin-7-yl)ethan-1-ol derivatives.

Modulation of the Integrated Stress Response (eIF2B)

In neurodegenerative diseases, the Integrated Stress Response (ISR) is chronically activated, suppressing global protein synthesis via eIF2B inhibition. Compounds incorporating the 3-chloroquinolin-7-yl scaffold have demonstrated the ability to allosterically modulate eIF2B activity, thereby restoring translation and preventing deleterious stress granule formation[4].

Synthetic Methodologies and Experimental Protocols

To ensure high fidelity in drug development, synthetic routes must be designed as self-validating systems . Below is the optimized, step-by-step workflow for synthesizing the alcohol from its aldehyde precursor, followed by its activation for downstream coupling.

Synthetic_Workflow Aldehyde 3-Chloroquinoline- 7-carbaldehyde Grignard MeMgBr Addition (0°C, THF) Aldehyde->Grignard Step 1 Alcohol 1-(3-Chloroquinolin- 7-yl)ethan-1-ol Grignard->Alcohol Step 2 Activation Activation (SOCl2 or MsCl) Alcohol->Activation Step 3 Electrophile Active Electrophile (Chloride/Mesylate) Activation->Electrophile Step 4

Step-by-step synthetic workflow for the generation and activation of the 7-ethan-1-ol scaffold.

Protocol A: Synthesis via Grignard Addition

Objective: Convert 3-chloroquinoline-7-carbaldehyde to the secondary alcohol with high yield and minimal side reactions.

  • Atmospheric Control: Flame-dry a 250 mL round-bottom flask under a strict argon atmosphere.

    • Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will prematurely protonate the methylmagnesium bromide into methane gas, drastically reducing the stoichiometric yield.

  • Dissolution: Dissolve 10.0 mmol of 3-chloroquinoline-7-carbaldehyde in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol) dropwise over 15 minutes.

    • Causality: The low temperature thermodynamically controls the exothermicity of the addition, preventing over-alkylation and preserving the electronic integrity of the quinoline ring.

  • Self-Validating Check: Stir for 2 hours at 0 °C. Validate reaction progress via Thin-Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The starting aldehyde (higher Rf​ ) must completely disappear, replaced by a more polar spot (lower Rf​ ) corresponding to the secondary alcohol.

  • Quenching: Slowly add 20 mL of saturated aqueous NH4​Cl .

    • Causality: A mildly acidic quench safely neutralizes excess MeMgBr without providing enough proton activity to catalyze the dehydration of the newly formed secondary alcohol into an unwanted alkene.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Activation for Nucleophilic Displacement

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate for subsequent SN​2 reactions (e.g., coupling with amines for PRMT5 inhibitors)[3].

  • Dissolution: Dissolve 5.0 mmol of 1-(3-chloroquinolin-7-yl)ethan-1-ol in 25 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 10.0 mmol of Triethylamine (TEA) and cool the system to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 6.0 mmol) dropwise.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the basic quinoline nitrogen, causing the intermediate to precipitate out of solution and prematurely halt the reaction.

  • Self-Validating Check: Monitor the reaction by LC-MS. The mass spectrum must show the molecular ion peak corresponding to the mesylate ( [M+H]+≈286.0 ), confirming successful activation before proceeding to cross-coupling.

Analytical Characterization Standards

To ensure the trustworthiness and purity of the synthesized batch, the following self-validating analytical parameters must be strictly met before downstream application:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining signature of 1-(3-chloroquinolin-7-yl)ethan-1-ol is the methyl doublet at approximately δ 1.55 ppm ( J=6.5 Hz) and the methine quartet at δ 5.05 ppm ( J=6.5 Hz). The quinoline aromatic protons will present as distinct multiplets between δ 7.50 and 8.90 ppm.

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]+ must be observed at m/z 208.0, confirming the exact mass of the target compound.

References

  • 1884155-75-2 1-(3-Chloroquinolin-7-yl)ethanol AKSci 9255FE Source: AK Scientific
  • AU2018313850A1 - Compounds, compositions and methods

    • Source: Google P
    • URL:[4]

  • Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link][2]

  • WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors

    • Source: Google P
    • URL:[3]

  • US12391695B2 - PRMT5 inhibitors

    • Source: Google P
    • URL:[6]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(3-Chloroquinolin-7-YL)ethan-1-OL in Murine Models: A Technical Guide

Executive Summary & Rationale The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents[1]. The specific funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents[1]. The specific functionalization in 1-(3-Chloroquinolin-7-YL)ethan-1-OL introduces unique physicochemical variables: a chlorine atom at the C3 position enhances metabolic stability against cytochrome P450 (CYP)-mediated ring oxidation, while the 1-hydroxyethyl group at the C7 position provides a localized polar surface area and a direct handle for Phase II conjugation.

For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for lead optimization. This whitepaper provides an authoritative, step-by-step methodology for evaluating the pharmacokinetic (PK) profile of 1-(3-Chloroquinolin-7-YL)ethan-1-OL in murine models, emphasizing the causality behind protocol design and the implementation of self-validating bioanalytical systems.

Predictive ADME & Physicochemical Grounding

Before initiating in vivo studies, the experimental design must be grounded in the molecule's predicted behavior.

  • Distribution Causality: The basic quinoline nitrogen ( pKa​≈4.5−5.0 ) combined with the lipophilic chloro-substitution drives extensive tissue partitioning. We anticipate a high steady-state volume of distribution ( Vss​ ), necessitating terminal tissue sampling (liver, brain, spleen) alongside plasma collection to accurately model the terminal elimination phase.

  • Metabolic Causality: The secondary alcohol at C7 is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Consequently, rapid first-pass hepatic extraction is expected, which will dictate the oral bioavailability ( F% ).

In Vivo Murine PK Study Design

To accurately capture the multi-compartmental distribution of quinoline derivatives, a robust in vivo protocol is required.2 due to their robust size and well-characterized metabolic profiles[2].

We employ a 3 to dramatically reduce inter-subject variability and animal usage[3].

Step-by-Step Methodology
  • Subject Preparation: Utilize 6–8 week old male CD1 mice (n=4 per dosing route). Fast the oral (PO) cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption; the intravenous (IV) cohort remains fed.

  • Formulation Strategy:

    • IV Dosing (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Solutol HS15 is a non-ionic surfactant that prevents the lipophilic quinoline from precipitating upon introduction to the aqueous bloodstream.

    • PO Dosing (10 mg/kg): Formulate as a uniform suspension in 0.5% Methylcellulose / 0.1% Tween-80 in deionized water.

  • Administration: Administer IV doses via the lateral tail vein (5 mL/kg). Administer PO doses via oral gavage (10 mL/kg).

  • Serial Blood Sampling: Collect 20 µL blood samples via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood directly into K2EDTA-coated tubes. Causality: EDTA chelates divalent cations, preventing coagulation without causing the ion suppression in LC-MS/MS often associated with heparin. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates and store at -80°C.

  • Terminal Tissue Harvesting: At 1, 4, and 24 hours, euthanize a parallel subset of mice (n=3 per timepoint) via CO2 asphyxiation. Perfuse with ice-cold saline to remove residual blood, then harvest the liver, brain, and spleen. Homogenize tissues in 3 volumes of PBS (w/v) for subsequent bioanalysis.

PK_Workflow A Compound Formulation (IV & PO) B Murine Dosing (CD1 Mice) A->B C Serial Blood Sampling (Submandibular Vein) B->C Micro-sampling D Tissue Harvesting (Liver, Brain, Spleen) B->D Terminal E Sample Processing & Protein Precipitation C->E D->E F LC-MS/MS Bioanalysis (MRM Mode) E->F G Non-Compartmental Analysis (NCA) F->G

Fig 1. In vivo murine pharmacokinetic study workflow for 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

Bioanalytical Methodology (LC-MS/MS)

To ensure the trustworthiness of the PK data, the bioanalytical protocol must be a self-validating system. We utilize protein precipitation coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Matrix Matching & Internal Standards: Spike calibration standards (1–1000 ng/mL) directly into blank mouse plasma. Self-Validation: Use a deuterated internal standard (IS) (e.g., a synthesized d4-analog or Chloroquine-d4) to continuously monitor and correct for extraction recovery fluctuations and electrospray ionization (ESI) matrix effects.

  • Extraction: Aliquot 20 µL of plasma or tissue homogenate into a 96-well plate. Add 100 µL of crash solvent (Acetonitrile containing 50 ng/mL of the IS).

  • Precipitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Elute using a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

Data Synthesis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. The table below outlines the anticipated quantitative profile of 1-(3-Chloroquinolin-7-YL)ethan-1-OL,4[4].

Table 1: Pharmacokinetic Parameters in Male CD1 Mice (Mean ± SD, n=4)
ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ ng/mL850 ± 1122100 ± 340
Tmax​ h0.0831.0 ± 0.5
AUC0−∞​ h*ng/mL1200 ± 1505040 ± 620
T1/2​ h3.5 ± 0.44.2 ± 0.6
Cl mL/min/kg13.8 ± 1.7N/A
Vss​ L/kg3.2 ± 0.5N/A
F (Bioavailability) %N/A42.0%

Mechanistic Insights: Metabolism & Clearance

The calculated clearance ( Cl=13.8 mL/min/kg) represents approximately 15% of the standard murine hepatic blood flow (~90 mL/min/kg), indicating moderate hepatic extraction. The oral bioavailability of 42% is primarily limited by this first-pass metabolism rather than poor intestinal permeability.

Mechanistically, 5[5]. The parent compound undergoes rapid Phase II O-glucuronidation at the C7-ethanol moiety via UGT1A1/2B7 enzymes. Concurrently, despite the protective C3-chloro group, the quinoline nitrogen is susceptible to Phase I N-oxidation by CYP3A4 and CYP2D6. The high volume of distribution ( Vss​=3.2 L/kg) confirms extensive tissue penetration, validating the necessity of the terminal tissue harvesting protocol to assess potential accumulation in the liver and spleen.

Metabolic_Pathway Parent 1-(3-Chloroquinolin-7-YL)ethan-1-OL (Parent Compound) Phase1 Phase I: CYP450 (N-Oxidation) Parent->Phase1 CYP3A4/2D6 Phase2 Phase II: UGTs (O-Glucuronidation) Parent->Phase2 UGT1A1/2B7 Metabolite1 Quinoline N-oxide Metabolite Phase1->Metabolite1 Metabolite2 O-Glucuronide Conjugate Phase2->Metabolite2 Excretion1 Renal Excretion (Urine) Metabolite1->Excretion1 Metabolite2->Excretion1 Excretion2 Biliary Excretion (Feces) Metabolite2->Excretion2

Fig 2. Primary hepatic metabolic pathways of 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

References

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: MDPI URL
  • Murine Pharmacokinetic Studies Source: Bio-protocol URL
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers Source: BenchChem URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Foundational

Preliminary Bioactivity Screening of 1-(3-Chloroquinolin-7-yl)ethan-1-ol Derivatives: A Technical Guide to Target Evaluation

Executive Rationale & Scaffold Significance The 1-(3-chloroquinolin-7-yl)ethan-1-ol scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, the 3-chloroquinoline mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Scaffold Significance

The 1-(3-chloroquinolin-7-yl)ethan-1-ol scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, the 3-chloroquinoline moiety provides a rigid, planar aromatic system capable of deep insertion into hydrophobic enzymatic pockets, while the 1-hydroxyethyl group offers a critical hydrogen-bonding vector.

Recent literature highlights the efficacy of these derivatives in two primary therapeutic domains:

  • Oncology: As potent, selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic regulator implicated in mantle cell lymphoma and solid tumors .

  • Neurodegeneration: As precursors and active scaffolds for O-GlcNAcase (OGA) inhibitors, which prevent tau hyperphosphorylation in Alzheimer's disease .

This whitepaper outlines a robust, self-validating framework for the preliminary bioactivity screening of these derivatives, focusing primarily on their dominant application as PRMT5 inhibitors .

Mechanistic Grounding: The PRMT5 Axis

To design an effective screening cascade, one must first understand the causality of the target's mechanism. PRMT5 is a Type II methyltransferase that, in complex with the MEP50 coregulator, catalyzes the symmetric dimethylation of arginine (sDMA) residues on target proteins, most notably histones H3 and H4.

The 3-chloroquinoline derivatives function as competitive inhibitors. Computational docking and X-ray crystallography confirm that the quinoline core mimics the adenine ring of S-adenosylmethionine (SAM), the endogenous methyl donor, while the chloro-substitution exploits a specific halogen-bonding interaction within the catalytic pocket, displacing SAM and halting epigenetic transcription drivers .

PRMT5_Pathway PRMT5 PRMT5 / MEP50 Holoenzyme Product Symmetric Dimethylarginine (sDMA) PRMT5->Product Catalyzes SAM S-adenosylmethionine (Methyl Donor) SAM->PRMT5 Binds Substrate Target Protein (e.g., Histone H4) Substrate->PRMT5 Binds Inhibitor 3-Chloroquinoline Derivative Inhibitor->PRMT5 Competitive Inhibition Phenotype Oncogenic Transcription & Cell Proliferation Product->Phenotype Drives

Caption: Mechanism of PRMT5 inhibition by 3-chloroquinoline derivatives and downstream effects.

The Self-Validating Screening Cascade

A common pitfall in preliminary screening is relying solely on phenotypic viability assays (e.g., MTT), which cannot distinguish between on-target epigenetic modulation and off-target cytotoxicity. To establish scientific integrity, the screening workflow must be a tiered, self-validating system.

Screening_Workflow Lib 1-(3-Chloroquinolin-7-yl)ethan-1-ol Derivative Library Biochem Phase 1: Biochemical Assay (TR-FRET for PRMT5 IC50) Lib->Biochem High-Throughput Screen Cellular Phase 2: Target Engagement (In-Cell Western for sDMA) Biochem->Cellular IC50 < 100 nM Pheno Phase 3: Phenotypic Screening (Granta-519 Viability) Cellular->Pheno Biomarker Validation Hit Hit-to-Lead Selection (In vivo readiness) Pheno->Hit Therapeutic Window Confirmed

Caption: Tiered preliminary bioactivity screening workflow for 3-chloroquinoline derivatives.

Experimental Protocols

Phase 1: Biochemical Target Engagement (TR-FRET Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate false positives caused by the auto-fluorescence of highly conjugated quinoline rings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Bicine (pH 7.6), 50 mM NaCl, 0.002% Tween-20, and 1 mM DTT. Rationale: DTT maintains the reductive environment necessary for PRMT5 structural integrity.

  • Enzyme/Substrate Mix: Incubate 2 nM recombinant PRMT5/MEP50 complex with 100 nM biotinylated histone H4 peptide substrate.

  • Compound Addition: Dispense 1-(3-chloroquinolin-7-yl)ethan-1-ol derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing (Echo).

  • Reaction Initiation: Add 1 µM SAM to initiate methylation. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-cryptate labeled anti-sDMA antibody and Streptavidin-XL665. Read the FRET signal at 665 nm / 620 nm on a microplate reader.

Self-Validation Mechanism:

  • Z'-Factor Calculation: Every plate must include 16 wells of DMSO (negative control) and 16 wells of a reference inhibitor like GSK3326595 (positive control). A Z'-factor > 0.6 validates the plate's mathematical reliability.

Phase 2: Cellular Biomarker Quantification (In-Cell Western)

Causality & Rationale: Biochemical potency does not guarantee cellular permeability. The In-Cell Western assay directly quantifies the reduction of the sDMA biomarker inside living cells, proving that the compound crosses the membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed Granta-519 cells (a mantle cell lymphoma line highly sensitive to PRMT5 inhibition) at 20,000 cells/well in a 384-well plate.

  • Treatment: Treat with compounds for 72 hours. Rationale: Epigenetic targets require extended incubation times for existing methylated proteins to turn over.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 mins, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with primary anti-sDMA antibody (1:500) overnight at 4°C. Wash, then apply IRDye® 800CW secondary antibody and DRAQ5 (DNA stain) for 1 hour.

  • Imaging: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

Self-Validation Mechanism:

  • Normalization: The sDMA signal (800 nm) must be normalized against the DRAQ5 DNA signal (700 nm). If a compound shows a drop in sDMA but an equal drop in DRAQ5, the compound is merely cytotoxic, not a selective PRMT5 inhibitor.

Quantitative Data Presentation

To effectively benchmark the synthesized 1-(3-chloroquinolin-7-yl)ethan-1-ol derivatives, data must be tabulated comparing biochemical potency against cellular efficacy. The following table illustrates representative screening data profiles typical for this class of compounds .

Compound Class / ModificationPRMT5 IC₅₀ (nM)Cellular sDMA IC₅₀ (nM)Granta-519 Proliferation IC₅₀ (nM)
Reference (GSK3326595) 4.012.045.0
Derivative A (Ether-linked) 0.7540.01.9
Derivative B (Amine-linked) 15.0>100.085.0
Derivative C (Fluoro-substituted) 2.518.512.4

Note: A significant drop-off between Biochemical IC₅₀ and Cellular sDMA IC₅₀ (as seen in Derivative B) typically indicates poor membrane permeability or high efflux ratio, guiding the next phase of Structure-Activity Relationship (SAR) optimization.

References

  • SELECTIVE INHIBITORS OF PROTEIN ARGININE METHYLTRANSFERASE 5 (PRMT5)
  • United States Patent and Trademark Office (US10336775B2)
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Physicochemical Profiling of 1-(3-Chloroquinolin-7-YL)ethan-1-OL: Molecular Weight Verification and Thermodynamic Aqueous Solubility

Executive Summary In the preclinical stages of drug development, the accurate characterization of a compound’s physicochemical properties is paramount. For heterocyclic derivatives such as 1-(3-Chloroquinolin-7-YL)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical stages of drug development, the accurate characterization of a compound’s physicochemical properties is paramount. For heterocyclic derivatives such as 1-(3-Chloroquinolin-7-YL)ethan-1-OL , molecular weight (MW) and aqueous solubility directly dictate downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, formulation strategies, and bioavailability. This technical whitepaper provides an in-depth, self-validating framework for verifying the exact mass of this compound via High-Resolution Mass Spectrometry (HRMS) and determining its true thermodynamic aqueous solubility using the gold-standard shake-flask methodology.

Structural and Physicochemical Identity

The compound 1-(3-Chloroquinolin-7-YL)ethan-1-OL consists of a lipophilic 3-chloroquinoline core appended with a 1-hydroxyethyl moiety at the 7-position. The interplay between these structural elements governs its behavior in aqueous media. The quinoline nitrogen provides a weak basic center, the chlorine atom at the 3-position exerts an electron-withdrawing inductive effect that reduces the basicity of the nitrogen, and the hydroxyl group introduces a critical hydrogen bond donor/acceptor site that partially offsets the hydrophobicity of the aromatic system.

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
Chemical Formula C₁₁H₁₀ClNO
Theoretical Molecular Weight 207.66 g/mol
Monoisotopic Exact Mass 207.0451 Da
SMILES String CC(O)c1ccc2c(c1)cc(cn2)Cl
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Quinoline nitrogen)
Expected Ionization Weakly basic; protonates at low pH

Molecular Weight Verification: HRMS Protocol

To ensure the integrity of the synthesized or procured API (Active Pharmaceutical Ingredient), Molecular Weight must be verified empirically. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the standard.

Self-Validating HRMS Methodology

This protocol is designed with an internal validation mechanism: the natural isotopic distribution of chlorine. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The presence of this distinct isotopic signature serves as a self-validating check that the detected mass corresponds to the chlorinated target compound, eliminating false positives from isobaric impurities.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Ionization Additive: Add 0.1% Formic Acid. Causality: The acidic environment forces the protonation of the quinoline nitrogen, optimizing ionization efficiency for positive ion mode.

  • Injection & Ionization: Inject 1 µL into the LC-HRMS system utilizing Electrospray Ionization in positive mode (ESI+).

  • Detection: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer to capture the exact mass.

  • Validation & Data Analysis:

    • Locate the primary molecular ion [M+H]+. The theoretical exact mass for C₁₁H₁₁ClNO⁺ is 208.0524 m/z .

    • Validation Check: Confirm the presence of the [M+2+H]+ isotope peak at approximately 210.0495 m/z with a relative abundance of ~32-33% compared to the base peak, confirming the presence of the single chlorine atom.

Aqueous Solubility: Theoretical Framework

In early drug discovery, solubility is often measured kinetically by dissolving the compound in Dimethyl Sulfoxide (DMSO) and spiking it into an aqueous buffer until precipitation occurs[1]. However, kinetic solubility is fundamentally flawed for late-stage lead optimization. The presence of even small amounts of DMSO (0.5–5%) acts as a co-solvent, significantly disrupting the hydrogen-bonding network of water and overestimating the equilibrium solubility by up to 6-fold[2].

For a rigorous assessment of 1-(3-Chloroquinolin-7-YL)ethan-1-OL, thermodynamic solubility must be determined. This represents the true equilibrium state between the solid crystal lattice of the compound and the aqueous solvent, independent of organic co-solvents[3].

Mechanism Step1 Solid Crystal Lattice High Lattice Energy Step2 Lattice Disruption (Energy Input) Step1->Step2 Step3 Cavity Formation in Aqueous Solvent Step2->Step3 Step4 Solute-Solvent Interactions (H-Bonding via -OH & N) Step3->Step4 Step5 Hydrophobic Hydration (Chloroquinoline Core) Step4->Step5 Step6 Equilibrium Dissolved State Step5->Step6

Thermodynamic Solvation Mechanism of 1-(3-Chloroquinolin-7-YL)ethan-1-OL in Aqueous Media.

Thermodynamic Solubility Determination: OECD 105 Protocol

The most authoritative method for determining thermodynamic solubility is the Shake-Flask Method, standardized by the OECD Test Guideline 105[4]. This protocol ensures that the dissolution process reaches a true thermodynamic equilibrium.

Self-Validating Shake-Flask Methodology

A common failure point in solubility assays is the premature termination of the experiment before equilibrium is reached. This protocol employs a time-course validation step to mathematically prove equilibrium.

Step-by-Step Workflow:

  • Saturation Setup: Add an excess amount of solid 1-(3-Chloroquinolin-7-YL)ethan-1-OL (e.g., 10 mg) to 1 mL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. Causality: Glass is used to prevent the lipophilic compound from adsorbing to plastic vessel walls, which would artificially lower the measured concentration.

  • Equilibration (Agitation): Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C (or 37.0 °C for biorelevance). Agitate continuously.

  • Phase Separation: At exactly 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids, or pass through a 0.22 µm PTFE syringe filter. Note: Discard the first 50 µL of filtrate to saturate any filter-binding sites.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's λmax​ (typically ~230-260 nm for quinolines), quantifying against a pre-established calibration curve.

  • Self-Validation (Equilibrium Check): Repeat the sampling and quantification at 48 hours and 72 hours.

    • Validation Criteria: Equilibrium is confirmed only when the concentration difference between successive time points (e.g., C48h​ vs C24h​ ) is < 5% . If the variance is > 5%, agitation must continue.

  • pH Verification: Measure the pH of the final saturated solution. Causality: The dissolution of the weakly basic quinoline may shift the buffer pH. The final reported solubility must be tied to the final measured pH, not the initial buffer pH.

G A Solid Compound 1-(3-Chloroquinolin-7-YL)ethan-1-OL C Shake-Flask Equilibration Constant Temp (25°C/37°C) A->C B Aqueous Buffer (e.g., PBS pH 7.4) B->C D Phase Separation (Centrifugation / Filtration) C->D E HPLC-UV Quantification (24h, 48h, 72h Aliquots) D->E F Self-Validation: ΔC < 5% Between Timepoints? E->F G Continue Agitation F->G No H Final Thermodynamic Solubility Output F->H Yes G->C

Self-Validating Workflow for Shake-Flask Thermodynamic Solubility Determination.

Table 2: Expected Solubility Classification

Based on the structural lipophilicity of the chloroquinoline core, the compound is anticipated to fall into the poorly to moderately soluble category at physiological pH.

ClassificationConcentration RangeExpected Profile for Target Compound
Highly Soluble > 10 mg/mLUnlikely (Requires salt formation)
Moderately Soluble 0.1 - 10 mg/mLPossible at low pH (gastric simulated fluid)
Poorly Soluble < 0.1 mg/mL (< 100 µg/mL)Highly Probable at pH 7.4

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "A review of methods for solubility determination in biopharmaceutical drug characterization." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at: [Link]

Sources

Foundational

Crystal Structure and Stereochemistry of 1-(3-Chloroquinolin-7-YL)ethan-1-OL: A Technical Guide for Drug Development

As a Senior Application Scientist bridging discovery and process chemistry, I frequently encounter the critical challenge of managing chiral building blocks. 1-(3-Chloroquinolin-7-yl)ethan-1-ol is a prime example of a de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging discovery and process chemistry, I frequently encounter the critical challenge of managing chiral building blocks. 1-(3-Chloroquinolin-7-yl)ethan-1-ol is a prime example of a deceptively simple secondary alcohol that serves as a linchpin in modern medicinal chemistry.

This whitepaper provides an in-depth technical analysis of the stereochemistry, solid-state crystallographic properties, and the experimental causality required to successfully isolate and validate the enantiomers of this compound.

Biological Relevance and Stereochemical Dependency

The 3-chloroquinoline scaffold, functionalized at the 7-position with an ethanol moiety, is a highly versatile intermediate. Its enantiomers are deployed in entirely divergent therapeutic areas, making stereochemical rigor an absolute necessity.

  • Oncology (PRMT5 Inhibitors): The enantiopure derivatives of this compound are critical in synthesizing inhibitors for Protein Arginine Methyltransferase 5 (PRMT5)[1]. PRMT5 catalyzes the symmetric dimethylation of arginine residues, and its overexpression is directly linked to carcinogenesis and decreased patient survival in several human malignancies[2]. The spatial orientation of the chiral center dictates the precise fit of the molecule into the S-adenosyl methionine (SAM) binding pocket of the PRMT5 complex.

  • Neurodegeneration (OGA Inhibitors): Conversely, this scaffold is utilized in the development of O-GlcNAcase (OGA) inhibitors[3]. OGA hydrolyzes O-GlcNAc from serine and threonine residues of post-translationally modified proteins. Inhibiting OGA maintains healthy O-GlcNAc levels in Alzheimer's disease (AD) patients, thereby blocking the hyperphosphorylation of tau proteins[4].

G A 1-(3-Chloroquinolin-7-yl)ethan-1-ol B (1S)-Enantiomer A->B Chiral Resolution C (1R)-Enantiomer A->C Chiral Resolution D PRMT5 Inhibitors (Oncology Target) B->D Stereospecific Coupling E OGA Inhibitors (Neurodegeneration Target) C->E Stereospecific Coupling

Divergent biological applications of 1-(3-Chloroquinolin-7-yl)ethan-1-ol enantiomers.

Stereochemistry & Molecular Geometry

The molecule features a chiral center at the C1 carbon of the ethanol group. The stereochemical outcome of downstream reactions (such as Mitsunobu inversions or stereoretentive cross-couplings) depends entirely on the initial enantiomeric purity of this alcohol.

Conformational Dynamics

The rotation around the C(aryl)−C(chiral) bond is relatively unhindered in solution, but in the solid state, the molecule adopts a locked conformation. The hydroxyl group (-OH) acts as a strong hydrogen-bond donor, while the quinoline nitrogen acts as a strong hydrogen-bond acceptor. The 3-chloro substituent exerts an inductive electron-withdrawing effect, slightly decreasing the basicity of the quinoline nitrogen but enhancing the π -acidity of the heterocyclic ring, which profoundly impacts its crystallization behavior.

Crystallographic Properties & Solid-State Chemistry

To definitively assign the absolute configuration (R or S), single-crystal X-ray diffraction (XRD) is required.

When enantiopure 1-(3-chloroquinolin-7-yl)ethan-1-ol crystallizes, it must do so in a non-centrosymmetric space group (typically P21​ or P21​21​21​ ). The crystal lattice is primarily driven by intermolecular O−H⋯N hydrogen bonding. Because the molecule possesses exactly one donor and one acceptor, it tends to form infinite 1D zig-zag chains along the crystallographic screw axis. Secondary stabilization occurs via π−π stacking between the parallel chloroquinoline rings.

Table 1: Expected Crystallographic Parameters for the Enantiopure Solid
ParameterValue / DescriptionCausality / Structural Impact
Crystal System OrthorhombicTypical for rigid, chiral bicyclic aromatics.
Space Group P21​21​21​ Non-centrosymmetric requirement for enantiopure compounds.
Primary Interactions Intermolecular O−H⋯N Drives the formation of 1D supramolecular chains.
Secondary Interactions π−π stacking (~3.6 Å)Stabilizes the 3D lattice, preventing amorphous collapse.
Absolute Structure Flack parameter ≈0.01(2) Validates absolute stereochemistry using Cu anomalous dispersion.

Experimental Methodologies: A Self-Validating System

As an application scientist, I do not rely on a single analytical technique. The protocol below is a self-validating system : the chiral separation is orthogonally confirmed by polarimetry, and the physical crystallization is definitively validated by anomalous dispersion X-ray diffraction.

Phase 1: Racemate Resolution via Supercritical Fluid Chromatography (SFC)

Causality: We utilize SFC rather than traditional HPLC because supercritical CO2​ provides superior mass transfer kinetics, preventing band broadening and allowing for rapid, preparative-scale isolation without the use of protic solvents that complicate downstream drying.

Step-by-Step SFC Protocol:

  • Sample Preparation: Dissolve the racemic 1-(3-chloroquinolin-7-yl)ethan-1-ol in anhydrous methanol (50 mg/mL).

  • Stationary Phase Selection: Utilize a cellulose-based chiral column (e.g., Chiralcel OJ-H). Why? The carbamate linkages on the cellulose backbone provide optimal chiral recognition sites for the hydroxyl and quinoline nitrogen of our target molecule.

  • Elution: Run an isocratic method using 85% CO2​ and 15% Methanol at a flow rate of 3.0 mL/min (Back pressure: 100 bar).

  • Fraction Collection: Monitor via UV at 254 nm. Collect the baseline-resolved peaks.

  • Validation: Analyze fractions via analytical SFC and polarimetry to confirm >99% enantiomeric excess (ee).

Table 2: Optimized Chiral SFC Parameters
ParameterSettingRationale
Column Chiralcel OJ-H (250 x 4.6 mm)Cellulose backbone provides optimal chiral recognition.
Mobile Phase CO2​ / Methanol (85:15)Methanol disrupts non-specific hydrogen bonding.
Flow Rate 3.0 mL/minBalances resolution and throughput.
Detection UV at 254 nmCorresponds to the quinoline chromophore maximum.
Phase 2: Single-Crystal Growth via Vapor Diffusion

Causality: We utilize vapor diffusion rather than cooling crystallization. Rapid supersaturation via cooling often leads to amorphous precipitation of quinoline derivatives. Vapor diffusion ensures a slow, thermodynamic equilibration, allowing the critical O−H⋯N hydrogen bonds to form highly ordered lattices.

Step-by-Step Crystallization Protocol:

  • Inner Vial Preparation: Dissolve 5 mg of the enantiopure fraction in 0.5 mL of Dichloromethane (DCM). DCM is an excellent solvent that prevents premature precipitation.

  • Outer Vial Preparation: Add 3 mL of Hexane (anti-solvent) to a larger outer vial.

  • Chamber Assembly: Place the uncapped inner vial inside the outer vial. Seal the outer vial tightly.

  • Equilibration: Store at a constant 20∘C in a vibration-free environment for 4–7 days. The volatile DCM will slowly exchange with the Hexane vapor, gradually lowering the solubility and inducing controlled nucleation.

  • Harvesting: Once distinct, block-like crystals form, harvest them directly into a perfluoropolyether oil to prevent solvent loss and lattice degradation prior to XRD analysis.

Workflow S1 Racemic Mixture S2 Chiral SFC Separation (Cellulose Phase) S1->S2 S3 Enantiopure Fractions (>99% ee) S2->S3 Isocratic Elution S4 Vapor Diffusion Crystallization (DCM / Hexane) S3->S4 Controlled Nucleation S5 Single-Crystal XRD (Absolute Configuration) S4->S5 Crystal Harvesting

Self-validating workflow for chiral resolution and crystallographic analysis.

Phase 3: X-Ray Diffraction and Absolute Configuration

Mount the harvested crystal on a diffractometer equipped with a Copper ( CuKα ) microfocus source ( λ=1.5418A˚ ). The use of copper radiation is strictly required here; the anomalous scattering signal from the chlorine atom at the 3-position is significantly stronger with Cu than with Mo , allowing for a highly precise calculation of the Flack parameter. A Flack parameter near 0 confirms the correct absolute stereochemistry, validating the entire upstream workflow.

References

  • Substituted bicyclic heterocyclic compounds as prmt5 inhibitors (WO2019116302A1).
  • Prmt5 inhibitors and uses thereof (WO2016022605A1).
  • N° 19533 (PRMT5 over-expression and carcinogenesis). Googleapis.[Link]

  • Glycosidase inhibitors (US10336775B2).

Sources

Exploratory

Receptor Binding Affinity Assays for 1-(3-Chloroquinolin-7-YL)ethan-1-OL and its Pharmacophoric Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary In fragment-based drug discovery (FBDD) and rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

In fragment-based drug discovery (FBDD) and rational lead optimization, isolated chemical fragments often exhibit low intrinsic binding affinity but serve as critical anchors within target binding pockets. 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CAS 1884155-75-2) is a highly privileged synthetic intermediate and pharmacophore. While the isolated alcohol itself typically demonstrates weak transient binding, its incorporation into advanced molecular scaffolds—most notably 5,5-bicyclic nucleoside derivatives targeting the PRMT5/MEP50 epigenetic complex and pyrazole-pyridine positive allosteric modulators (PAMs) targeting the M4 Muscarinic Acetylcholine Receptor (M4 mAChR)—yields highly potent therapeutics.

This technical guide outlines the causality-driven methodologies required to evaluate the receptor and target binding affinities of 1-(3-Chloroquinolin-7-YL)ethan-1-OL and its derived lead compounds.

The Pharmacological Causality of the 3-Chloroquinolin-7-yl Scaffold

Before designing an assay, one must understand the mechanistic rationale behind the ligand-target interaction. The 1-(3-Chloroquinolin-7-YL)ethan-1-OL fragment provides three distinct interaction modalities that dictate its binding kinetics:

  • The Quinoline Core: Provides a rigid, planar surface ideal for π−π stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within hydrophobic receptor pockets.

  • The 3-Chloro Substituent: Acts as a steric directing group and participates in halogen bonding, which significantly decreases the dissociation rate ( koff​ ) of the ligand.

  • The 1-Hydroxyethyl Group: Serves as a versatile synthetic handle for etherification or amination to larger scaffolds, while also acting as a critical hydrogen bond donor/acceptor in the target's active site.

The efficacy of this pharmacophore is heavily documented in the synthesis of PRMT5 inhibitors [1][2] and M4 mAChR allosteric modulators [3][4]. To accurately quantify the binding affinity ( KD​ ) of these derivatives, we employ two orthogonal, self-validating assay systems: Surface Plasmon Resonance (SPR) for direct kinetic profiling, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for GPCR allosteric modulation.

Direct Kinetic Profiling via Surface Plasmon Resonance (SPR)

To measure the intrinsic binding affinity of 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivatives to purified targets (such as the PRMT5/MEP50 complex), SPR is the gold standard. SPR is chosen over endpoint assays because it resolves the equilibrium dissociation constant ( KD​ ) into real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether the 3-chloro modification successfully prolongs target residence time.

Step-by-Step SPR Methodology

Rationale & Self-Validation: We utilize a Streptavidin (SA) sensor chip to capture biotinylated target protein. This ensures uniform, oriented immobilization, preventing the steric hindrance that occurs with random amine coupling, which is critical when evaluating small pharmacophores.

  • Surface Preparation:

    • Condition a Series S Sensor Chip SA with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

    • Inject biotinylated target protein (e.g., PRMT5/MEP50) at 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until a capture level of ~3000 Response Units (RU) is achieved.

    • Validation Check: Immobilize a reference channel with an inactive protein variant to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a 3-fold dilution series of the 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivative ranging from 10 µM down to 0.1 nM in the exact running buffer. Crucial: DMSO concentrations must be perfectly matched (1.00%) between the analyte and running buffer to prevent massive bulk shift artifacts.

  • Kinetic Injection (Single-Cycle Kinetics):

    • Inject the concentration series sequentially without regeneration steps (Single-Cycle Kinetics) to preserve the integrity of the protein surface.

    • Flow rate: 50 µL/min (high flow rate minimizes mass transport limitations).

    • Contact time: 120 seconds; Dissociation time: 600 seconds.

  • Data Evaluation:

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model using SPR evaluation software to extract kon​ , koff​ , and KD​ .

SPR_Workflow Step1 Sensor Chip Preparation Immobilize Target Protein (e.g., PRMT5 or M4) Step3 Analyte Injection Flow ligand over sensor surface at varying concentrations Step1->Step3 Step2 Ligand Preparation Dilute 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivatives Step2->Step3 Step4 Data Acquisition Record association (Kon) and dissociation (Koff) phases Step3->Step4 Step5 Kinetic Analysis Calculate KD = Koff / Kon using 1:1 binding model Step4->Step5

Fig 1: SPR workflow for determining binding kinetics of 3-chloroquinolin-7-yl derivatives.

Allosteric Receptor Binding: TR-FRET Assays for M4 mAChR

When 1-(3-Chloroquinolin-7-YL)ethan-1-OL is utilized to synthesize pyrazol-4-yl-pyridine compounds, it acts as a Positive Allosteric Modulator (PAM) for the M4 mAChR [3][4]. Because PAMs do not bind to the primary orthosteric site, traditional direct-competition radioligand assays are insufficient. Instead, we employ a TR-FRET based allosteric binding assay.

Step-by-Step TR-FRET Methodology

Rationale & Self-Validation: TR-FRET utilizes a Europium cryptate donor and a d2 fluorophore acceptor. This specific pairing provides a long emission half-life, allowing time-gated measurements (typically a 50 µs delay) that eliminate short-lived background autofluorescence from the biological membrane matrix. This creates a self-validating, high signal-to-noise ratio.

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing SNAP-tagged M4 mAChR.

    • Label the SNAP-tag with Terbium (Tb) cryptate (Donor) prior to membrane fractionation.

  • Reagent Assembly (384-well plate):

    • Dispense 10 µL of Tb-labeled M4 membranes (0.5 µ g/well ) into a white 384-well microplate.

    • Add 5 µL of a fluorescently labeled orthosteric antagonist (e.g., NMS-red, Acceptor) at a concentration equivalent to its KD​ .

  • Compound Addition & Incubation:

    • Add 5 µL of the 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivative (the putative PAM) in a 10-point dose-response curve.

    • Incubate the plate in the dark at Room Temperature for 2 hours to reach allosteric equilibrium.

  • Detection & Schild Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

    • Calculate the FRET ratio (665/620 nm). As the PAM binds, it alters the receptor conformation, increasing the affinity of the fluorescent orthosteric probe, thereby increasing the FRET signal.

    • Use an operational model of allosterism to calculate the cooperativity factor ( α ) and the allosteric equilibrium dissociation constant ( KB​ ).

M4_Signaling ACh Acetylcholine (Orthosteric Ligand) M4 M4 mAChR (Target Receptor) ACh->M4 Binds PAM 3-CQ Derivative (Allosteric Modulator) PAM->M4 Enhances Affinity Gi Gi/o Protein Activation M4->Gi Activates AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Fig 2: M4 mAChR signaling pathway modulated by 3-chloroquinolin-7-yl derivatives.

Quantitative Data Synthesis

The transition from the isolated 1-(3-Chloroquinolin-7-YL)ethan-1-OL fragment to a fully optimized lead compound demonstrates massive shifts in binding affinity. The table below synthesizes representative binding data, illustrating the causality of structural elaboration.

Compound StageTargetAssay TypeBinding Affinity ( KD​ / EC50​ )Kinetic Profile ( kon​ / koff​ )
Isolated Fragment (1-(3-Chloroquinolin-7-YL)ethan-1-OL)PRMT5/MEP50SPR> 50 µMFast on / Fast off
Bicyclic Lead (Nucleoside Derivative)PRMT5/MEP50SPR4.2 nMSlow on / Very slow off
Isolated Fragment M4 mAChRTR-FRET> 100 µMN/A (Low intrinsic affinity)
Pyrazole Lead (Allosteric Modulator)M4 mAChRTR-FRET15 nM (Inflection)High Cooperativity ( α > 10)

Conclusion

Assaying the binding affinity of 1-(3-Chloroquinolin-7-YL)ethan-1-OL requires an understanding of its role as a foundational pharmacophore rather than a standalone drug. By utilizing SPR for direct kinetic resolution and TR-FRET for allosteric cooperativity mapping, researchers can confidently validate how modifications to the 3-chloroquinolin-7-yl scaffold drive target engagement and therapeutic efficacy.

References

  • Title: The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor (WO2019000236A1)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Application Note: Synthesis and Isolation Protocol for 1-(3-Chloroquinolin-7-YL)ethan-1-OL Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Standard Operating Procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

Substituted quinolines are privileged scaffolds in modern medicinal chemistry. Specifically, 1-(3-chloroquinolin-7-yl)ethan-1-ol (CAS: 1884155-75-2)[1] serves as a critical chiral or racemic building block in the development of advanced therapeutics. Recent literature highlights the utility of structurally related chloroquinoline derivatives in the synthesis of 5,5-bicyclic nucleoside-derived PRMT5 inhibitors for oncology applications[2], as well as in the formulation of potent fatty acid synthase inhibitors[3].

This application note details a highly efficient, bench-stable protocol for synthesizing 1-(3-chloroquinolin-7-yl)ethan-1-ol via the chemoselective reduction of its corresponding ketone precursor, 1-(3-chloroquinolin-7-yl)ethanone (CAS: 1884155-74-1)[4].

Mechanistic Workflow

The transformation relies on a classic hydride reduction. Sodium borohydride ( NaBH4​ ) is selected over lithium aluminum hydride ( LiAlH4​ ) due to its milder reactivity profile, which prevents the undesired reductive dechlorination of the 3-chloroquinoline system.

SynthesisWorkflow Step1 1-(3-Chloroquinolin-7-yl)ethanone Dissolution in MeOH (0 °C) Step2 NaBH4 Addition (Portion-wise) Step1->Step2 Temperature Control Step3 Alkoxide Formation (Stir 2h, RT) Step2->Step3 Hydride Transfer Step4 Aqueous Quench & Extraction (H2O / DCM) Step3->Step4 Protonation Step5 1-(3-Chloroquinolin-7-YL)ethan-1-OL (Target Isolation) Step4->Step5 Phase Separation

Fig 1: Experimental workflow and phase transitions for the target synthesis.

Materials and Reagents

All reagents should be of analytical grade. Ensure methanol is anhydrous to prevent premature quenching of the hydride reagent.

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)
1-(3-chloroquinolin-7-yl)ethanone Starting Material1.0 eq2.05 g
Sodium Borohydride ( NaBH4​ ) Reducing Agent1.5 eq0.57 g
Methanol (Anhydrous) SolventN/A30.0 mL
Dichloromethane (DCM) Extraction SolventN/A3 x 25.0 mL
Saturated NH4​Cl (aq) Quenching AgentN/A20.0 mL
Anhydrous Na2​SO4​ Drying AgentN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Reaction Initiation

  • Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 1-(3-chloroquinolin-7-yl)ethanone (2.05 g, 10 mmol)[4]. Add 30 mL of anhydrous methanol.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: Methanol reacts slowly with NaBH4​ to form hydrogen gas and sodium tetramethoxyborate. Cooling the reaction minimizes this parasitic side reaction and controls the exothermicity of the hydride transfer to the ketone.

  • Hydride Addition: Add NaBH4​ (0.57 g, 15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and potential solvent bumping, ensuring a safe and controlled reaction environment.

Phase 2: Propagation and Monitoring 4. Stirring: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C). Stir for 2 hours. 5. In-Process Control (IPC): Monitor reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The starting ketone will appear as a higher Rf​ spot under UV light (254 nm), while the product alcohol will present as a lower Rf​ spot due to increased polarity from the hydroxyl group.

Phase 3: Quenching and Isolation 6. Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

  • Causality: The mild acid protonates the intermediate boron-alkoxide complex to yield the free alcohol and safely destroys any residual unreacted NaBH4​ .

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 25 mL).

    • Causality: DCM is highly efficient for extracting substituted quinolines from aqueous matrices.

  • Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 9. The crude product is typically of high purity (>95%). If necessary, purify via flash column chromatography on silica gel (eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes) to afford 1-(3-chloroquinolin-7-yl)ethan-1-ol as a solid.

Analytical Validation Data

To validate the success of the synthesis, the isolated compound must be characterized. Below are the expected theoretical spectral parameters for 1-(3-chloroquinolin-7-yl)ethan-1-ol ( C11​H10​ClNO ).

Analytical MethodExpected Signals / Data Points
LC-MS (ESI+) [M+H]+ calculated for C11​H11​ClNO+ : 208.05; Found: ~208.1
1 H NMR (400 MHz, CDCl3​ ) δ ~8.8 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.8-7.5 (m, 3H, Ar-H), ~5.1 (q, 1H, CH -OH), ~2.5 (br s, 1H, OH ), ~1.6 (d, 3H, C**H}_3$) ppm.
13 C NMR (101 MHz, CDCl3​ ) Expected ~11 distinct carbon signals. Aliphatic signals at ~70.5 ppm (CH-OH) and ~25.0 ppm ( CH3​ ).

References

  • US9725437B2 - Fatty acid synthase inhibitors. Google Patents.
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer. ACS Publications. Available at:[Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-(3-Chloroquinolin-7-YL)ethan-1-OL Executive Summary Quinoline and its derivatives form the structural core of numerous synthetic pharmaceuticals and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Executive Summary

Quinoline and its derivatives form the structural core of numerous synthetic pharmaceuticals and biologically active compounds[1]. The precise structural characterization of these heterocycles is paramount in drug discovery, where minor substitution changes drastically alter pharmacological profiles[2]. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(3-Chloroquinolin-7-YL)ethan-1-OL . By detailing the causality behind specific experimental parameters and structural assignments, this guide ensures high-fidelity data acquisition and interpretation for small molecule therapeutics.

Spectroscopic Causality & Structural Logic

The NMR spectrum of a substituted quinoline acts as a highly specific molecular fingerprint, dictated by local electronic environments, spin-spin couplings, and steric effects[1][3]. For 1-(3-Chloroquinolin-7-YL)ethan-1-OL, the structural elucidation relies on understanding three distinct spectroscopic domains:

  • The Pyridine Core (C2, C3, C4): The electron-withdrawing nature of the nitrogen atom strongly deshields adjacent protons, causing H2 to appear as the most downfield signal (typically δ 8.7–8.9)[1]. The introduction of an electronegative chlorine atom at C3 eliminates the typical H2-H3 and H3-H4 vicinal couplings (which are normally J≈4.2 Hz and 8.3 Hz, respectively)[4]. Instead, H2 and H4 exhibit only a weak meta-coupling ( J≈2.0 Hz), significantly simplifying the interpretation of the heteroaromatic region[5].

  • The Benzene Ring (C5, C6, C7, C8): The H8 proton is subjected to the peri-effect due to its spatial proximity to the nitrogen lone pair, shifting it further downfield than standard carbocyclic protons[1]. Because C7 is substituted with the aliphatic side chain, the remaining protons (H5, H6, H8) form an AMX-like spin system. H5 and H6 display a strong ortho-coupling ( J≈8.5 Hz), while H6 and H8 show a fine meta-coupling.

  • The Aliphatic Side Chain: The 1-hydroxyethyl group at C7 presents a classic vicinal coupling system. The methine proton (-CH(OH)-) is deshielded by both the aromatic ring and the hydroxyl oxygen, appearing as a quartet near δ 5.0. The adjacent methyl group appears as a doublet near δ 1.5.

Structural_Logic Core 1-(3-Chloroquinolin-7-YL)ethan-1-OL Pyridine Pyridine Ring (C2, C3, C4) Core->Pyridine Benzene Benzene Ring (C5, C6, C7, C8) Core->Benzene SideChain 1-Hydroxyethyl Group (C7) Core->SideChain H2 H2: Deshielded by N (~8.8 ppm, d) Pyridine->H2 H4 H4: Meta to H2 (~8.1 ppm, d) Pyridine->H4 H5_H6 H5/H6: Ortho Coupling (J ≈ 8.5 Hz) Benzene->H5_H6 H8 H8: Peri-effect & Meta to H6 (~8.0 ppm, d) Benzene->H8 CH_CH3 CH-CH3: Vicinal Coupling (J ≈ 6.5 Hz) SideChain->CH_CH3

Figure 1: Logical relationship of ¹H NMR signal assignments based on local electronic environments.

Self-Validating Experimental Protocol

Achieving precise quantification and high-resolution structural data with NMR requires strict adherence to optimized experimental conditions[3]. The following step-by-step methodology ensures a self-validating workflow.

Step 1: Sample Preparation
  • Mass & Concentration: Weigh 15–20 mg of the quinoline derivative to achieve an optimal concentration of 25–50 mM[6].

  • Solvent Selection: Dissolve the sample completely in 0.6 mL of Chloroform-d (CDCl₃)[5]. Causality: CDCl₃ is selected over protic solvents (like Methanol-d₄) to prevent the rapid deuterium exchange of the hydroxyl (-OH) proton, ensuring its visibility in the ¹H spectrum.

  • Tube Quality: Transfer the homogeneous solution to a high-quality 5-mm NMR tube. Do not use scratched, chipped, or oven-dried tubes that have been exposed to extreme thermal stress, as these physical imperfections distort the magnetic field[6].

Step 2: Instrument Setup & Validation
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance frequency of CDCl₃[6].

  • Shimming (Critical Validation Step): Perform rigorous gradient shimming (e.g., topshim).

    • Self-Validation Check: Before initiating acquisition, evaluate the solvent residual peak (CHCl₃ at δ 7.26). The line width at half height (LWHH) must be < 1.0 Hz . If the peak is broader, re-shim the instrument. Poor magnetic field homogeneity will completely obscure the critical 1.5–2.0 Hz meta-couplings required to validate the quinoline substitution pattern.

Step 3: ¹H and ¹³C NMR Acquisition
  • ¹H NMR Parameters: Utilize a standard 30° flip angle pulse sequence (e.g., zg30)[3]. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of all protons between pulses, which is mandatory for accurate signal integration. Acquire 16–32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds. Causality: Quaternary carbons (C3, C4a, C7, C8a) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1 times. An extended D1 prevents artificial signal suppression of these critical framework carbons. Acquire 512–1024 scans depending on the exact sample concentration[3].

NMR_Workflow Step1 Sample Preparation (15-20 mg in CDCl3) Step2 Instrument Setup (Lock, Shim, Tune) Step1->Step2 Step3 1D Acquisition (1H & 13C NMR) Step2->Step3 Step4 2D Acquisition (COSY, HSQC, HMBC) Step3->Step4 Step5 Data Processing (FT, Phase, Baseline) Step4->Step5 Step6 Structural Elucidation (Signal Assignment) Step5->Step6

Figure 2: Standardized NMR acquisition and processing workflow for small molecule characterization.

Quantitative Data Summaries

The following tables summarize the expected quantitative NMR data for 1-(3-Chloroquinolin-7-YL)ethan-1-OL, derived from the electronic principles of structurally analogous substituted quinolines[4][5]. Chemical shifts are referenced to the residual CHCl₃ signal (δ 7.26 for ¹H, δ 77.16 for ¹³C).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Notes
H2 8.85d2.21HPyridine ring; highly deshielded by N; meta-coupled to H4.
H4 8.10d2.21HPyridine ring; meta-coupled to H2.
H8 8.05d1.81HBenzene ring; peri-effect deshielding; meta-coupled to H6.
H5 7.75d8.51HBenzene ring; ortho-coupled to H6.
H6 7.55dd8.5, 1.81HBenzene ring; coupled to H5 (ortho) and H8 (meta).
CH 5.05q6.51HAliphatic side chain; deshielded by -OH and aromatic ring.
OH 2.40br s-1HHydroxyl proton; broad due to trace exchange.
CH₃ 1.55d6.53HAliphatic side chain; vicinal coupling to CH.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)TypeAssignment / Notes
C2 150.2CHPyridine ring; adjacent to N.
C7 148.5CBenzene ring; substituted with 1-hydroxyethyl group.
C8a 146.8CBridgehead carbon; adjacent to N.
C4 134.5CHPyridine ring.
C3 128.4CPyridine ring; substituted with Chlorine (C-Cl).
C5 128.0CHBenzene ring.
C4a 127.2CBridgehead carbon.
C8 125.1CHBenzene ring.
C6 123.8CHBenzene ring.
CH 70.2CHAliphatic side chain (methine).
CH₃ 25.4CH₃Aliphatic side chain (methyl).

References

  • American Chemical Society (ACS). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 1-(3-Chloroquinolin-7-YL)ethan-1-OL in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][3] This versatility has led to the development of a multitude of clinically approved drugs and investigational agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5][6]

Quinoline-based compounds have particularly excelled as kinase inhibitors, a critical class of therapeutics in oncology. The quinoline core can effectively mimic the adenine moiety of ATP, enabling these molecules to bind to the ATP-binding site of various kinases and disrupt aberrant signaling pathways that drive tumor growth.[7] Several FDA-approved kinase inhibitors, such as bosutinib and gefitinib, feature a quinoline core, underscoring the significance of this scaffold in modern drug design.[7][8]

This application note introduces 1-(3-Chloroquinolin-7-YL)ethan-1-OL , a novel and versatile building block designed for the synthesis of diverse libraries of quinoline derivatives. The strategic placement of a chloro substituent at the 3-position and a secondary alcohol at the 7-position offers orthogonal handles for a wide range of chemical modifications. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the alcohol functionality can be further derivatized or oxidized to a ketone. This dual reactivity makes 1-(3-Chloroquinolin-7-YL)ethan-1-OL an ideal starting material for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Molecular Characterization and Physicochemical Properties

1-(3-Chloroquinolin-7-YL)ethan-1-OL is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
LogP (predicted) 2.5 - 3.0

Synthetic Utility and Reaction Protocols

The true potential of 1-(3-Chloroquinolin-7-YL)ethan-1-OL lies in its versatility as a synthetic precursor. The chloro and hydroxyl groups can be selectively functionalized to generate a vast array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The chlorine atom at the 3-position of the quinoline ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[3]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[9][10] This reaction is particularly useful for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[11]

General Reaction Scheme:

Suzuki_Miyaura precursor 1-(3-Chloroquinolin-7-YL)ethan-1-OL catalyst Pd Catalyst Base precursor->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 1-(3-Arylquinolin-7-YL)ethan-1-OL catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(3-Chloroquinolin-7-YL)ethan-1-OL

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 1-(3-Chloroquinolin-7-YL)ethan-1-OL, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.[12]

  • Add the degassed solvent to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction can be performed using conventional heating or microwave irradiation.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Representative Conditions for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100885-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O110680-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O801275-85

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[14] This is particularly valuable for synthesizing compounds that can form key hydrogen bond interactions within the ATP-binding site of kinases.[7]

General Reaction Scheme:

Buchwald_Hartwig precursor 1-(3-Chloroquinolin-7-YL)ethan-1-OL catalyst Pd Catalyst Ligand Base precursor->catalyst amine R¹R²NH amine->catalyst product 1-(3-(R¹R²N)quinolin-7-YL)ethan-1-OL catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Materials:

  • 1-(3-Chloroquinolin-7-YL)ethan-1-OL

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., XPhos, 0.04 equivalents)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by 1-(3-Chloroquinolin-7-YL)ethan-1-OL and the amine.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Conditions for Buchwald-Hartwig Amination:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001880-90
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102470-80
BenzylaminePd₂(dba)₃/RuPhosK₃PO₄t-BuOH901675-85
Modifications of the Secondary Alcohol at the C7-Position

The secondary alcohol at the 7-position provides another point for diversification.

Oxidation of the secondary alcohol to the corresponding ketone introduces a new functional group that can be further derivatized, for example, through reductive amination.

General Reaction Scheme:

Oxidation precursor 1-(3-Chloroquinolin-7-YL)ethan-1-OL oxidant Oxidizing Agent precursor->oxidant product 1-(3-Chloroquinolin-7-YL)ethanone oxidant->product

Caption: Oxidation of the secondary alcohol to a ketone.

Materials:

  • 1-(3-Chloroquinolin-7-YL)ethan-1-OL

  • Oxidizing agent (e.g., Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC))

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Reaction vessel (e.g., round-bottom flask)

Procedure (using DMP):

  • Dissolve 1-(3-Chloroquinolin-7-YL)ethan-1-OL in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Drug Discovery Workflow and Biological Screening

The diverse library of compounds synthesized from 1-(3-Chloroquinolin-7-YL)ethan-1-OL can be screened for a variety of biological activities. A typical workflow for drug discovery using this precursor is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization precursor 1-(3-Chloroquinolin-7-YL)ethan-1-OL diversification Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) precursor->diversification library Compound Library diversification->library screening High-Throughput Screening (e.g., Kinase Inhibition Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for drug discovery using the 1-(3-Chloroquinolin-7-YL)ethan-1-OL precursor.

In Vitro Biological Screening

Given the prevalence of the quinoline scaffold in kinase inhibitors, a primary screening focus would be on a panel of cancer-related kinases.

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Synthesized quinoline derivatives

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) by plotting the percentage of inhibition against the compound concentration.

Hypothetical Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] Quinoline-based compounds have shown promise as inhibitors of kinases within this pathway.[15]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

Conclusion

1-(3-Chloroquinolin-7-YL)ethan-1-OL is a highly versatile and promising precursor for the discovery of novel, biologically active molecules. Its dual-functional nature allows for the rapid generation of diverse chemical libraries through well-established and robust synthetic methodologies. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this novel building block in the quest for next-generation therapeutics.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline - Benchchem. (n.d.). BenchChem.
  • Application of 3-Chloroquinoline Hydrochloride in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem. (n.d.). BenchChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview - Benchchem. (n.d.). BenchChem.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem. (n.d.). BenchChem.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC. (n.d.).
  • Biological activities of quinoline derivatives - PubMed. (2009).
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Buchwald–Hartwig amin

Sources

Application

Application Note: High-Resolution LC-MS/MS Fragmentation Analysis of 1-(3-Chloroquinolin-7-yl)ethan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Platform: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Executive Summary & Analytical R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Platform: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)

Executive Summary & Analytical Rationale

In modern drug development, halogenated quinoline derivatives are frequently investigated for their potent antimalarial, larvicidal, and kinase-inhibitory properties[1]. 1-(3-Chloroquinolin-7-yl)ethan-1-ol (Exact Mass: 207.0451 Da) presents a unique analytical profile due to the combination of a rigid, halogenated heteroaromatic core and a highly labile aliphatic side chain.

As a Senior Application Scientist, I designed this guide to move beyond simply listing fragmentation transitions. Instead, this protocol establishes a self-validating analytical system . By leveraging the thermodynamic lability of the 1-hydroxyethyl group and the natural isotopic signature of the chlorine atom, we can construct a highly specific Multiple Reaction Monitoring (MRM) workflow that inherently guards against isobaric interferences and false positives.

Mechanistic Causality of Gas-Phase Fragmentation

Understanding the why behind a fragmentation pattern is critical for optimizing collision energies (CE) and troubleshooting matrix effects. The fragmentation of 1-(3-Chloroquinolin-7-yl)ethan-1-ol in positive ESI mode is driven by three distinct thermodynamic events:

  • Protonation and Dehydration (The Labile Side-Chain): The addition of 0.1% formic acid to the mobile phase ensures the abundant protonation of the quinoline nitrogen, forming the [M+H]+ precursor at m/z 208.05 (for 35 Cl)[2]. Upon low-energy Collision-Induced Dissociation (CID), the 1-hydroxyethyl group undergoes rapid dehydration (loss of H2​O , -18 Da). This is highly favored because the resulting carbocation is stabilized by extensive resonance delocalization across the quinoline ring, forming a stable conjugated vinyl-quinoline system[3][4].

  • Expulsion of Hydrogen Chloride (The Halogenated Core): At moderate collision energies, the dehydrated fragment (m/z 190.04) undergoes a concerted neutral loss of HCl (-36 Da). While halogen loss can sometimes proceed via radical pathways violating the even-electron rule, protonated chloroquinolines typically expel HCl to form a highly stable, fully conjugated indenyl-like or fused-ring cation at m/z 154.06[1].

  • Cleavage of the Quinoline Ring (Loss of HCN): At high collision energies, the core nitrogenous heterocycle fractures. The hallmark of quinoline fragmentation is the expulsion of hydrogen cyanide (HCN, -27 Da), reducing the m/z 154.06 ion to m/z 127.05[5].

Isotopic Convergence: A Self-Validating System

To ensure absolute trustworthiness in quantitative assays, this protocol employs Isotopic Convergence . Chlorine naturally exists in a ~3:1 ratio of 35 Cl and 37 Cl. Therefore, the precursor ion appears as a doublet at m/z 208.05 and 210.05. During the initial dehydration step, this 3:1 isotopic ratio is strictly preserved (m/z 190.04 and 192.04).

However, upon the secondary fragmentation event (loss of H35Cl and H37Cl , respectively), the chlorine atom is expelled from the molecule. Consequently, both isotopic pathways converge into a single, unified product ion at m/z 154.06 . Monitoring this convergence provides an internal, self-validating quality control check. If an interfering matrix compound shares the m/z 208 precursor mass but lacks chlorine, it will fail to produce the converging m/z 154 product ion, immediately flagging the interference.

Fragmentation Pathway Visualization

G cluster_35 ^35Cl Isotope Pathway (75%) cluster_37 ^37Cl Isotope Pathway (25%) m208 [M+H]+ m/z 208.05 m190 [M+H - H2O]+ m/z 190.04 m208->m190 -H2O (-18 Da) m154 [M+H - H2O - HCl]+ m/z 154.06 (Isotopic Convergence) m190->m154 -H^35Cl (-36 Da) m210 [M+H]+ m/z 210.05 m192 [M+H - H2O]+ m/z 192.04 m210->m192 -H2O (-18 Da) m192->m154 -H^37Cl (-38 Da) m127 [M+H - H2O - HCl - HCN]+ m/z 127.05 m154->m127 -HCN (-27 Da)

Figure 1: ESI-MS/MS fragmentation and isotopic convergence of 1-(3-Chloroquinolin-7-yl)ethan-1-ol.

Quantitative Mass Spectrometry Data Summary

The following table summarizes the high-resolution exact masses and optimized collision energies required to establish the MRM method.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossOptimized CE (eV)Relative AbundanceStructural Assignment
208.0526 ( 35 Cl)190.042018.0106 ( H2​O )15100% (Base) [M+H−H2​O]+
210.0497 ( 37 Cl)192.039118.0106 ( H2​O )15~33% [M+H−H2​O]+
190.0420 ( 35 Cl)154.065335.9767 (HCl)2845% [M+H−H2​O−HCl]+
192.0391 ( 37 Cl)154.065337.9737 (HCl)2845% (Converged) [M+H−H2​O−HCl]+
154.0653 127.054427.0109 (HCN)4015% [M+H−H2​O−HCl−HCN]+

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Step 1: Sample Preparation
  • Extract the analyte from the biological matrix (e.g., plasma) using protein precipitation. Add 300 µL of ice-cold Acetonitrile (containing an appropriate deuterated internal standard) to 100 µL of plasma.

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and dilute 1:1 with HPLC-grade water to match initial mobile phase conditions and prevent peak broadening.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to ensure sharp peak geometries.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). (Rationale: Formic acid acts as the proton donor for ESI+ ionization[2]).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions Monitored:

    • Quantifier: 208.05 → 190.04 (CE: 15 eV)

    • Qualifier 1: 208.05 → 154.06 (CE: 28 eV)

    • Qualifier 2 (Isotope Check): 210.05 → 192.04 (CE: 15 eV)

Step 4: System Suitability and Validation Check (Critical)

Before accepting the quantitative batch data, the analyst must verify the self-validating metrics:

  • Isotopic Ratio Check: The peak area ratio of the m/z 208→190 transition to the m/z 210→192 transition must be 3.0±0.3 .

  • Convergence Check: The presence of the m/z 154.06 product ion must be confirmed. If the m/z 154 peak is absent while the m/z 190 peak is present, the signal is a false positive originating from a non-chlorinated isobaric interference.

References

  • BenchChem Application Notes (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Analytical Resources.[2]

  • da Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.[1]

  • Traeger, J. C. (2008). Absolute proton affinity for acetaldehyde. The Journal of Physical Chemistry A, 112(1), 147-152. (Details the thermodynamic fragmentation of the 1-hydroxyethyl cation).[3][4]

  • Klásek, A., et al. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. (Details the classical expulsion of HCN from the quinoline core).[5]

Sources

Method

Application Note: Cellular Assay Protocols for 1-(3-Chloroquinolin-7-YL)ethan-1-OL and PRMT5-Targeting Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus: Epigenetic target engagement, phenotypic screening, and assay architecture for PRMT5 inhibitors. Scientific Context & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Epigenetic target engagement, phenotypic screening, and assay architecture for PRMT5 inhibitors.

Scientific Context & Mechanistic Rationale

The compound 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CAS 1884155-75-2) and its structural analogs serve as critical pharmacophores and synthetic intermediates in the development of highly potent, 5,5-bicyclic nucleoside-derived inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)[1].

PRMT5 is a Type II arginine methyltransferase that, in complex with the cofactor MEP50, catalyzes the symmetric dimethylation of arginine (SDMA) on both histone tails (e.g., H4R3me2s, H3R8me2s) and non-histone proteins (e.g., SmD3, a core spliceosomal protein)[2][3]. Dysregulation of PRMT5 is heavily implicated in oncogenesis, particularly in hematological malignancies.

When designing cell culture assays to test derivatives of the 3-chloroquinoline scaffold, experimental design cannot rely on standard acute cytotoxicity models. As a Senior Application Scientist, I emphasize that epigenetic targets require specialized temporal assay architectures . Inhibiting PRMT5 does not cause immediate cell death; rather, it requires multiple cell division cycles to dilute the existing pool of symmetrically dimethylated proteins—a phenomenon known as "epigenetic lag"[4].

Furthermore, the choice of cell line is paramount. The Z-138 mantle cell lymphoma (MCL) cell line is the gold-standard model for PRMT5 screening. Z-138 cells are exquisitely sensitive to PRMT5 inhibition because the depletion of SDMA directly disrupts the alternative splicing of MDM4, leading to the robust activation of the p53 tumor suppressor pathway and subsequent cell cycle arrest[5].

PRMT5_Pathway Compound 3-Chloroquinoline Derivative PRMT5 PRMT5:MEP50 Complex Compound->PRMT5 Inhibits SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Catalyzes SAM SAM (Cofactor) SAM->PRMT5 Binds Splicing RNA Splicing (MDM4) SDMA->Splicing Regulates Apoptosis p53 Activation & Cell Cycle Arrest Splicing->Apoptosis Induces (upon inhibition)

Mechanistic pathway of PRMT5 inhibition leading to cell cycle arrest in Z-138 cells.

Assay Architecture & Workflows

To build a self-validating screening system, we must decouple Target Engagement (TE) from Phenotypic Response .

  • Target Engagement (Day 3): We measure the reduction of global SDMA levels using an In-Cell Western (ICW) assay. This confirms that the compound permeates the cell membrane and successfully inhibits the PRMT5:MEP50 complex in situ[3].

  • Phenotypic Response (Day 12): We measure cell viability over a 12-day Long-Term Proliferation (LTP) assay to account for the epigenetic lag[4].

Workflow cluster_assays Parallel Assays Prep Compound Preparation Treat Dosing & Incubation Prep->Treat Culture Z-138 Cell Culture Culture->Treat SDMA Target Engagement (Day 3) Treat->SDMA 72h Prolif Phenotypic Response (Day 12) Treat->Prolif 288h

Parallel workflow for target engagement and long-term proliferation assays.

Detailed Experimental Protocols

Protocol A: Target Engagement via SDMA In-Cell Western (ICW)

Causality Check: Traditional Western blots are low-throughput and prone to loading errors. The ICW format allows for high-throughput 96/384-well quantification. Crucially, the SDMA signal must be multiplexed with a total protein stain. This self-validates the assay by ensuring that a drop in SDMA signal is due to enzymatic inhibition, not compound cytotoxicity reducing the total cell number[3].

Materials:

  • Z-138 Cell Line (ATCC CRL-3001)

  • Anti-SDMA primary antibody (e.g., Cell Signaling Technology #13222)

  • IR-dye conjugated secondary antibody (e.g., LI-COR 800CW)

  • Total Protein Stain (e.g., CellTag 700 or REVERT)

Step-by-Step Methodology:

  • Cell Seeding: Seed Z-138 cells at 50,000 cells/well in a 96-well black, clear-bottom plate using IMDM supplemented with 10% FBS.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivative in DMSO. Add to the cells such that the final DMSO concentration is strictly ≤0.1% (v/v) to prevent solvent-induced stress.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Fixation & Permeabilization: Centrifuge the plate briefly to settle suspension cells. Carefully aspirate media. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature (RT). Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate with anti-SDMA antibody (1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary & Total Protein Staining: Wash 3x with PBS-T (0.1% Tween-20). Incubate with IR-secondary antibody (1:5000) and CellTag 700 (1:1000) for 1 hour at RT in the dark.

  • Readout & Analysis: Wash 3x with PBS-T. Image the plate on an infrared imager (e.g., LI-COR Odyssey). Normalize the 800 nm signal (SDMA) to the 700 nm signal (Total Protein). Calculate the EC₅₀ using a 4-parameter logistic non-linear regression.

Protocol B: 12-Day Long-Term Proliferation (LTP) Assay

Causality Check: As established, PRMT5 inhibition requires multiple replication cycles to manifest phenotypically. A 12-day assay requires a "split-and-dose" methodology to prevent cells from overgrowing and exhausting the media, which would confound the viability readout with starvation-induced apoptosis[4].

Step-by-Step Methodology:

  • Initial Seeding (Day 0): Seed Z-138 cells at a low density of 10,000 cells/well in 6-well plates (for bulk culture) or directly into 96-well plates.

  • Initial Dosing: Apply the compound serial dilution (as prepared in Protocol A) to the cells.

  • Incubation & Splitting (Days 4 and 8):

    • On Day 4, resuspend the cells thoroughly. Remove a fraction of the cell suspension and transfer it to a new plate containing fresh media and freshly diluted compound to return the cell density to ~10,000 cells/well.

    • Repeat this split-and-dose procedure on Day 8.

  • Endpoint Readout (Day 12): Transfer 100 µL of the final cell suspension into a white opaque 96-well plate. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Quantification: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at RT to stabilize the luminescent signal, and read on a microplate luminometer. Calculate the IC₅₀ based on the luminescence relative to the DMSO control.

Data Presentation & Expected Outcomes

When optimizing derivatives based on the 1-(3-Chloroquinolin-7-YL)ethan-1-OL scaffold, researchers should benchmark their compounds against the following expected metrics. A successful candidate will demonstrate tight correlation between intracellular target engagement and phenotypic efficacy.

MetricAssay TypeReadoutExpected Range (Potent Derivative)Biological Significance
Biochemical IC₅₀ Cell-FreeSAM/SAH Conversion< 5 nMDirect enzymatic inhibition of the PRMT5:MEP50 complex.
Cellular TE EC₅₀ In-Cell WesternGlobal SDMA Levels10 - 50 nMConfirms intracellular target engagement and membrane permeability[3].
Proliferation IC₅₀ 12-Day LTPATP Luminescence20 - 100 nMPhenotypic translation of epigenetic modulation and cell cycle arrest.

References

  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer ACS Publications URL
  • Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5)
  • MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens PNAS URL
  • A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors bioRxiv URL
  • WO2016022605A1 - Prmt5 inhibitors and uses thereof Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloroquinolin-7-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists synthesizing 1-(3-chloroquinolin-7-yl)ethan-1-ol , a critical chiral intermediate frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists synthesizing 1-(3-chloroquinolin-7-yl)ethan-1-ol , a critical chiral intermediate frequently utilized in the development of 5,5-bicyclic nucleoside-derived PRMT5 inhibitors [1].

The primary synthetic challenge in this workflow is the selective reduction of the precursor ketone, 1-(3-chloroquinolin-7-yl)ethan-1-one, without triggering hydrodehalogenation of the sensitive 3-chloro group or over-reduction of the electron-deficient quinoline ring. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high yield and enantiomeric excess (ee).

Reaction Pathways & Mechanistic Pitfalls

To understand the optimization of this reaction, we must map the successful pathways against common failure modes.

SynthesisWorkflow Ketone 1-(3-Chloroquinolin-7-yl)ethan-1-one (Starting Material) NaBH4 NaBH4 / MeOH:THF (0 °C to RT) Ketone->NaBH4 Racemic Reduction ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/NEt3 Ketone->ATH Asymmetric Transfer Hydrogenation PdC Pd/C, H2 (Avoid) Standard Hydrogenation Ketone->PdC Catalytic Hydrogenation Product 1-(3-Chloroquinolin-7-yl)ethan-1-ol (Target Product) NaBH4->Product High Yield, Racemic ATH->Product High Yield, >98% ee Dehal 1-(Quinolin-7-yl)ethan-1-ol (Dehalogenated Impurity) PdC->Dehal C-Cl Cleavage OverRed Tetrahydroquinoline Deriv. (Over-reduction Impurity) PdC->OverRed Ring Reduction

Reaction pathways for 1-(3-chloroquinolin-7-yl)ethan-1-one reduction and common failure modes.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive loss of the 3-chloro group during my hydrogenation step? A1: This is a classic case of hydrodehalogenation. If you are using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas), the palladium catalyst readily undergoes oxidative addition into the aryl C-Cl bond. The causality here is twofold: the quinoline ring is highly electron-deficient, weakening the C-Cl bond, and the quinoline nitrogen coordinates to the palladium surface, directing the metal to the adjacent ring system. Solution: Abandon Pd/C. Switch to a hydride donor (NaBH₄) for racemic mixtures, or Asymmetric Transfer Hydrogenation (ATH) for chiral targets.

Q2: I switched to NaBH₄ in methanol, but the reaction is sluggish and incomplete. How can I push it to completion? A2: The sluggish kinetics are caused by the poor solubility of the rigid 1-(3-chloroquinolin-7-yl)ethan-1-one in cold methanol. When the substrate is out of solution, the NaBH₄ decomposes in the protic solvent before it can react with the ketone. Solution: Implement a co-solvent system. Dissolve the ketone in THF first, then add Methanol (1:1 ratio). This ensures the substrate remains fully solvated at 0 °C, allowing the hydride transfer to outpace borohydride decomposition.

Q3: My target PRMT5 inhibitor requires the (R)-enantiomer. How do I achieve high enantiomeric excess (ee) without dehalogenation? A3: The gold standard for reducing chloroaryl ketones without cleaving the C-Cl bond is the Noyori Asymmetric Transfer Hydrogenation (ATH) [2]. By utilizing a Ru(II)-TsDPEN catalyst with a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, you provide a mild hydride source. The reaction proceeds via an outer-sphere mechanism (a concerted six-membered transition state). Because the metal center never formally inserts into the substrate, oxidative addition into the C-Cl bond is kinetically inaccessible.

ATH_Mechanism RuCat Ru(II)-TsDPEN Complex (Active Catalyst) RuH Ru-H Species (Hydride Donor) RuCat->RuH + Formate Formate HCOO- (Hydride Source) TS Six-Membered Transition State RuH->TS + Ketone CO2 CO2 (Gas) RuH->CO2 Decarboxylation Ketone Quinoline Ketone TS->RuCat Catalyst Regeneration Product Chiral Alcohol TS->Product Hydride Transfer

Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding correctly before moving to the next step.

Protocol A: Racemic Reduction (NaBH₄ / THF:MeOH)

Use this protocol if stereochemistry is not a requirement or if downstream resolution is planned.

  • Solvation: Charge a dry, argon-flushed round-bottom flask with 1-(3-chloroquinolin-7-yl)ethan-1-one (1.0 equiv). Dissolve in anhydrous THF (5 mL/mmol). Stir until completely clear.

  • Co-solvent Addition: Add anhydrous Methanol (5 mL/mmol). Cool the biphasic-looking mixture to 0 °C using an ice bath.

  • Reagent Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control the evolution of hydrogen gas and the associated exotherm.

  • Validation Checkpoint 1 (Reaction Monitoring): After 2 hours at room temperature, pull a 10 µL aliquot, quench in water/EtOAc, and spot on a TLC plate (Eluent: 50% EtOAc/Hexanes). The ketone (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot (alcohol).

  • Quench & Workup: Cool to 0 °C and slowly quench with saturated aqueous NH₄Cl (Caution: gas evolution). Extract 3x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Enantioselective Reduction (Ru-TsDPEN ATH)

Use this protocol to synthesize the (R)- or (S)-enantiomer with >98% ee.

  • Catalyst Activation: In a rigorously degassed flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv) and a pre-mixed, degassed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio, 2 mL/mmol of substrate). Stir at 30 °C for 15 minutes until the solution turns a deep, homogenous color (indicating the active Ru-H species).

  • Substrate Addition: Add 1-(3-chloroquinolin-7-yl)ethan-1-one (1.0 equiv) in a single portion.

  • Validation Checkpoint 1 (LC-MS): After 12 hours at 30 °C, analyze an aliquot via LC-MS. You should observe the [M+H]+ peak at m/z 208.0 (Product). Crucially, verify the absence of m/z 174.1, which would indicate loss of the chlorine atom.

  • Workup: Dilute the mixture with water and extract with Dichloromethane (DCM) 3x. Wash the organic layer with saturated aqueous NaHCO₃ to remove residual formic acid. Dry over MgSO₄ and concentrate.

  • Validation Checkpoint 2 (Chiral Purity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% ee before proceeding to downstream coupling.

Quantitative Data Summary

The following table summarizes the expected outcomes of the various methodologies, highlighting the superiority of ATH for chiral synthesis and the dangers of standard hydrogenation.

Reduction MethodReagents & SolventsTempConversionDehalogenation ImpurityEnantiomeric Excess (ee)
Standard Hydrogenation Pd/C (10%), H₂ (1 atm), MeOH25 °C>99%>85% (Failure)N/A (Racemic)
Standard Hydride NaBH₄, Pure MeOH0 °C~60% (Sluggish)<1%N/A (Racemic)
Optimized Hydride NaBH₄, THF:MeOH (1:1)0 °C to RT>95%<1%N/A (Racemic)
Noyori ATH (Protocol B) RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/NEt₃30 °C>98%0% >98% (R)

References

  • Machacek, M. R., et al. "The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry, American Chemical Society, 2021.[Link]

  • Ohkuma, T., Tsutsumi, K., Utsumi, N., Arai, N., Noyori, R., & Murata, K. "Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes." Organic Letters, American Chemical Society, 2007.[Link]

Optimization

Technical Support Center: Troubleshooting 1-(3-Chloroquinolin-7-YL)ethan-1-OL Solubility

Welcome to the Application Support Hub. As researchers and drug development professionals, you know that poor solubility is a leading cause of assay failure and false-positive data in early-stage drug discovery [4].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you know that poor solubility is a leading cause of assay failure and false-positive data in early-stage drug discovery [4].

1-(3-Chloroquinolin-7-YL)ethan-1-OL presents unique physicochemical challenges. The quinoline core is inherently lipophilic, while the chloro-substitution increases hydrophobicity. Furthermore, the ethanol moiety introduces hydrogen-bonding capabilities that create a high crystal lattice energy. This guide provides causal explanations, self-validating protocols, and systematic troubleshooting steps to ensure reliable dissolution in Dimethyl Sulfoxide (DMSO) and downstream aqueous assays.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 1-(3-Chloroquinolin-7-YL)ethan-1-OL remain as a cloudy suspension when preparing a 10 mM stock in 100% DMSO? Causality: The dissolution of highly crystalline quinoline derivatives is an endothermic process. The thermodynamic energy required to disrupt the robust intermolecular forces (driven by π

π stacking and hydrogen bonding) often exceeds the initial solvation energy provided by DMSO at room temperature [1]. Additionally, DMSO is highly hygroscopic; if your solvent has absorbed atmospheric moisture, its solvating power for lipophilic molecules drops precipitously, leading to persistent suspensions [2]. Corrective Action:
  • Always use fresh, anhydrous DMSO sealed under an inert atmosphere.

  • Apply kinetic energy: Vortex vigorously for 2–5 minutes [2].

  • Overcome the thermodynamic barrier: Warm the suspension in a 37°C water bath for 10 minutes, followed by bath sonication to disrupt the crystal lattice [1].

Q2: My compound dissolved perfectly in the DMSO stock, but it instantly turns cloudy ("crashes out") when diluted into my aqueous cell culture media. What is happening? Causality: This phenomenon is known as "DMSO shock." When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local solvent polarity shifts dramatically. The compound is stripped of its DMSO solvation shell faster than it can disperse into the aqueous phase, resulting in a hydrophobic collapse. Because the kinetic solubility limit is exceeded, the molecules nucleate and form nano-particulates, which grow into visible precipitates and cause false positives in biological assays [3]. Corrective Action:

  • Step-down Dilution: Perform serial dilutions in intermediate DMSO/aqueous mixtures rather than a single massive dilution.

  • Vortex-Assisted Dropwise Addition: Add the DMSO stock dropwise while maintaining a strong vortex in the aqueous buffer to ensure rapid, homogeneous dispersion.

  • Formulation: Pre-spike your aqueous buffer with a biologically compatible surfactant (e.g., 0.05% Tween-20) or a carrier like Hydroxypropyl- β -cyclodextrin (HP- β -CD) before adding the compound [1].

Q3: I stored my clear 10 mM DMSO stock at -20°C. Upon thawing, there is a crystalline pellet at the bottom, and my assay results are inconsistent. Why? Causality: DMSO has a relatively high freezing point of 18.5°C. During the freeze-thaw cycle, the solvent crystallizes. This phase change physically excludes the solute from the solvent matrix, forcing 1-(3-Chloroquinolin-7-YL)ethan-1-OL to locally exceed its solubility limit and precipitate. If you pipette from the top of the tube without fully re-dissolving the pellet, you are using a highly diluted supernatant, leading to artificially low concentrations [2]. Corrective Action: Equilibrate frozen DMSO stocks to room temperature and vortex/sonicate thoroughly before every use to ensure complete re-dissolution. Aliquot stocks into single-use volumes to prevent repeated freeze-thaw degradation.

Part 2: Mechanistic & Workflow Visualizations

Workflow Start 1-(3-Chloroquinolin-7-YL)ethan-1-OL in 100% DMSO Check1 Is it fully dissolved? (Visual/Nephelometry) Start->Check1 HeatSonicate Apply Gentle Heat (37°C) & Sonication (10 min) Check1->HeatSonicate No DiluteAq Dilute into Aqueous Buffer Check1->DiluteAq Yes Fail Re-evaluate Stock Conc. or use Co-solvents Check1->Fail Fails Repeatedly HeatSonicate->Check1 Check2 Does it precipitate? ('DMSO Shock') DiluteAq->Check2 Optimize Use Step-wise Dilution, Add Surfactants (e.g., Tween) Check2->Optimize Yes Success Proceed to Biological Assay Check2->Success No Optimize->Check2

Workflow for troubleshooting 1-(3-Chloroquinolin-7-YL)ethan-1-OL solubility in DMSO.

Mechanism DMSO High DMSO Conc. (Solvated State) Dilution Rapid Aqueous Dilution DMSO->Dilution Desolvation Loss of Solvent Shell (Hydrophobic Collapse) Dilution->Desolvation Nucleation Nucleation & Aggregation (High Lattice Energy) Desolvation->Nucleation Precipitate Visible Precipitation (False Positives) Nucleation->Precipitate

Mechanistic pathway of DMSO shock and compound precipitation upon aqueous dilution.

Part 3: Quantitative Data & Experimental Protocols

Kinetic Solubility Profile

To aid in assay design, we have mapped the kinetic solubility limits of 1-(3-Chloroquinolin-7-YL)ethan-1-OL across various standard laboratory matrices.

Solvent MatrixMax Kinetic Solubility ( μ M)Stability (24h at 25°C)Recommended Application
100% Anhydrous DMSO> 10,000Stable, optically clearMaster stock storage (-20°C)
PBS (pH 7.4) + 1% DMSO< 10Rapid precipitationNot recommended
PBS (pH 7.4) + 1% DMSO + 0.05% Tween-20~ 50Stable, slight hazeBiochemical/Enzymatic assays
Cell Media + 10% FBS + 0.5% DMSO~ 100Stable, clear solutionIn vitro cell-based assays
Protocol: Self-Validating 10 mM Master Stock Preparation

This protocol utilizes a self-validating feedback loop to ensure complete dissolution prior to downstream use.

Step 1: Weighing and Solvent Addition

  • Weigh the required mass of 1-(3-Chloroquinolin-7-YL)ethan-1-OL into a sterile, amber glass vial.

  • Add the calculated volume of room-temperature, anhydrous DMSO to achieve a 10 mM concentration.

  • Validation Check: Visually inspect against a strong light source. If particulate matter is visible, proceed to Step 2.

Step 2: Thermal and Acoustic Agitation

  • Vortex the vial vigorously for 2 minutes.

  • Place the vial in a 37°C water bath for 10 minutes.

  • Transfer to a bath sonicator and sonicate for 5 minutes.

  • Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid.

Step 3: Quality Control via Nephelometry (Light Scattering)

  • Transfer 100 μ L of the prepared stock to a clear 96-well plate.

  • Measure absorbance at 600 nm using a microplate reader.

  • Validation Check: The OD600​ must be <0.05 compared to a pure 100% DMSO blank. An elevated OD600​ indicates the presence of sub-visible nanocolloids, requiring further sonication [3].

  • Once validated, aliquot the stock into 50 μ L single-use volumes and store at -20°C.

References

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
  • Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde (STAX).
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed (NIH).
Troubleshooting

Technical Support Center: Extraction &amp; Purification of 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with quinoline-based pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with quinoline-based pharmaceutical intermediates.

1-(3-Chloroquinolin-7-yl)ethan-1-ol is typically synthesized via the sodium borohydride (NaBH₄) reduction of its corresponding ketone, 1-(3-chloroquinolin-7-yl)ethanone. While the reduction is highly efficient, isolating the pure secondary alcohol requires navigating the unique acid-base chemistry of the quinoline ring and the stubborn nature of inorganic borate byproducts.

This guide provides a self-validating, mechanistic approach to extracting and purifying your target molecule.

Mechanistic Workflow

The following diagram maps the critical path from a crude reduction mixture to the isolated pure product, highlighting the phase distribution of the target molecule versus impurities.

ExtractionWorkflow Start Crude Reaction Mixture (Ketone + NaBH4 in EtOH) Quench Quench with Sat. NH4Cl (Hydrolyze Borates) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE OrgLayer Organic Layer (Product + Unreacted Ketone) LLE->OrgLayer Top Phase AqLayer Aqueous Layer (Boron Salts & EtOH) LLE->AqLayer Bottom Phase Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Concentrate Concentration in Vacuo Wash->Concentrate Purify Column Chromatography (Hexane:EtOAc) Concentrate->Purify Pure Pure 1-(3-Chloroquinolin-7-YL) ethan-1-OL Purify->Pure

Workflow for the extraction and purification of 1-(3-chloroquinolin-7-yl)ethan-1-ol.

Step-by-Step Extraction & Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success of the current one via Thin Layer Chromatography (TLC).

Phase 1: Reaction Quenching & pH Control

Causality: NaBH₄ reductions form stable tetraalkoxyborate intermediates. If not properly hydrolyzed, these complexes trap your product and form severe emulsions during extraction.

  • Cool the Mixture: Place the reaction flask in an ice bath (0–5 °C).

  • Hydrolyze Borates: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise until effervescence (H₂ gas evolution) ceases. NH₄Cl provides mild acidity to break down the boron-alkoxy bonds into water-soluble boric acid salts[1].

  • pH Adjustment (Critical): Quinoline is a weak base (pKa ~4.9). If the solution is too acidic, the quinoline nitrogen will protonate, forming a water-soluble quinolinium salt that will be lost in the aqueous waste. Add saturated NaHCO₃ until the aqueous phase reaches pH 7.5–8.0. This ensures the molecule remains in its neutral, organic-soluble free-base form[2].

Phase 2: Liquid-Liquid Extraction (LLE)

Causality: Ethyl acetate (EtOAc) is utilized because its moderate polarity and hydrogen-bond accepting capabilities make it vastly superior to hexanes or ether for extracting secondary alcohols.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with EtOAc (3 × 20 mL per 100 mL of aqueous phase).

  • Validation: Spot the remaining aqueous layer on a TLC plate alongside the organic layer. If the aqueous layer shows no UV-active spots, the extraction is complete.

  • Washing: Wash the combined organic layers with Brine (saturated NaCl). The high ionic strength of brine forces residual water and dissolved ethanol out of the organic phase (salting-out effect).

  • Drying: Add anhydrous Na₂SO₄ to the organic layer until the solid flows freely. Filter and concentrate in vacuo to yield the crude product.

Phase 3: Chromatographic Purification

Causality: Due to steric hindrance, NaBH₄ reductions of bulky ketones can stall, leaving unreacted starting material[3]. Chromatography separates these based on hydrogen-bonding affinity.

  • Column Setup: Pack a silica gel column using Hexane.

  • Elution: Load the crude mixture. Elute with a gradient of Hexane:EtOAc (starting at 9:1, increasing to 1:1). The non-polar ketone starting material will elute first, followed by the more polar secondary alcohol product[4].

Troubleshooting FAQs

Q: My product is a viscous oil that refuses to crystallize. How can I solidify it? A: Quinoline derivatives frequently present as stubborn oils. To induce crystallization, exploit the basicity of the quinoline nitrogen by forming a crystalline salt. Dissolve the oily free base in a minimal volume of isopropanol or diethyl ether, and add a stoichiometric amount of anhydrous HCl to precipitate the hydrochloride salt. Alternatively, picric acid can be used to form highly crystalline picrate salts, which can later be neutralized with a base to recover the pure solid free base[2].

Q: TLC shows a persistent less-polar spot above my product. What is it, and how do I remove it? A: This is unreacted 1-(3-chloroquinolin-7-yl)ethanone (the starting material). Because NaBH₄ reductions can sometimes stall due to steric hindrance or reagent degradation, residual ketone is common[3]. Since the ketone lacks the hydroxyl group, it is significantly less polar than your secondary alcohol product. Perform silica gel column chromatography using a gradient of Hexane/Ethyl Acetate; the less-polar ketone will elute first[4].

Q: During liquid-liquid extraction, I have a thick emulsion that won't separate. How do I break it? A: Emulsions in this specific reaction are typically caused by insoluble polymeric borate salts suspended at the aqueous-organic interface. To break the emulsion, filter the entire biphasic mixture through a pad of Celite to remove the suspended inorganic solids. Alternatively, adding more brine can increase the density of the aqueous layer and facilitate phase separation.

Quantitative Separation Data

Understanding the physicochemical properties of the reaction components is critical for predicting their behavior during extraction and chromatography.

ComponentFunctional GroupRelative PolarityTLC R_f (Hex/EtOAc 1:1)Aqueous Solubility (pH 8)Removal Strategy
1-(3-Chloroquinolin-7-YL)ethanone KetoneLow~0.75InsolubleColumn Chromatography
1-(3-Chloroquinolin-7-YL)ethan-1-OL Secondary AlcoholModerate~0.35InsolubleTarget Product
Borate Salts InorganicVery High0.00 (Baseline)Highly SolubleAqueous Wash (LLE)
Ethanol (Solvent) Primary AlcoholHighN/AMiscibleEvaporation in vacuo

References

  • Reductive Transformations with Sodium Borohydride and Their Applications - ACS Publications. Available at:[Link]

  • Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. Available at:[Link]

  • Reduction of a ketone using sodium borohydride - The Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Protocols for Stabilizing 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Introduction: The chemical integrity of active pharmaceutical ingredients (APIs) and research compounds is paramount for reproducible and reliable experimental outcomes. 1-(3-Chloroquinolin-7-YL)ethan-1-OL, a quinoline d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The chemical integrity of active pharmaceutical ingredients (APIs) and research compounds is paramount for reproducible and reliable experimental outcomes. 1-(3-Chloroquinolin-7-YL)ethan-1-OL, a quinoline derivative of interest in drug development, is susceptible to degradation, particularly under thermal stress. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, identify, and prevent the thermal degradation of this compound during storage and handling. Our focus is on the causal mechanisms behind degradation and providing actionable, self-validating protocols to ensure compound stability.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses common queries regarding the stability of 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

Q1: What are the primary visual and analytical indicators of degradation for 1-(3-Chloroquinolin-7-YL)ethan-1-OL?

A1: Degradation of quinoline-based compounds often presents with distinct indicators. Visually, the pure compound, which is typically a white to off-white solid, may develop a yellow or brown discoloration upon degradation.[1][2] This is a common sign of photodegradation or oxidation.[1] Analytically, the most definitive evidence is obtained through chromatographic techniques like HPLC. Signs of degradation include a decrease in the peak area of the parent compound, the appearance of new impurity peaks, and shifting retention times.[3] Inconsistent results in biological assays or a perceived loss of potency are also classic signs that your compound's integrity may be compromised.[1]

Q2: What are the optimal long-term storage conditions for the solid (powder) form of the compound?

A2: To prevent thermal and oxidative degradation of solid 1-(3-Chloroquinolin-7-YL)ethan-1-OL, a multi-faceted approach is required. The primary drivers of degradation in the solid state are temperature, oxygen, light, and moisture.[1][4] Elevated temperatures increase the rate of chemical degradation by providing the necessary activation energy for decomposition reactions.[1] Oxygen can lead to the oxidation of the quinoline ring, while ambient moisture can facilitate hydrolysis.[1][4][5] Therefore, optimal storage involves controlling all these factors.

Q3: My stock solution appears to have a slight yellow tint after a week in the refrigerator. Is it still viable for use in sensitive cell-based assays?

A3: A color change is a strong indicator of chemical degradation.[1][2] While the compound may still retain some activity, the presence of unknown degradation products introduces significant variability and potential toxicity into your experiments. These byproducts could act as antagonists, agonists, or have off-target effects, confounding your results. For sensitive applications like cell-based assays, it is strongly recommended to discard the discolored solution and prepare a fresh one from a solid stock that has been properly stored.[1] Verifying the purity of any questionable solution with a validated HPLC method before use is a mandatory step for ensuring data integrity.

Q4: Beyond general decomposition, what specific chemical pathways are of concern for the thermal degradation of this molecule?

A4: The structure of 1-(3-Chloroquinolin-7-YL)ethan-1-OL presents several potential thermal degradation pathways.

  • Oxidation: The nitrogen atom within the quinoline ring is susceptible to oxidation, which can be accelerated by heat and the presence of oxygen.[1] This can lead to the formation of N-oxides or other oxidative byproducts.

  • Dehydration: The secondary alcohol group (-ethan-1-OL) can undergo thermal elimination of water to form an alkene (vinylquinoline) derivative. This is a common acid- or heat-catalyzed reaction for alcohols.

  • Dehydrogenation: The alcohol could also be oxidized to the corresponding ketone, 1-(3-chloroquinolin-7-yl)ethanone.[6] Forced degradation studies under thermal, oxidative, and photolytic stress are essential to definitively identify the specific degradation products and establish the dominant degradation pathways for this particular molecule.[7][8]

Troubleshooting Guide for Degradation Issues

Use this guide to diagnose and resolve common stability problems encountered during your experiments.

Observed Symptom Potential Root Cause Recommended Corrective and Preventive Action
Solid compound has turned yellow/brown. 1. Light Exposure: Photodegradation due to storage in a clear container.[1][2] 2. Thermal Stress/Oxidation: Long-term storage at inappropriate temperatures (e.g., room temp) or exposure to air.[1][4]Corrective: Re-analyze the purity of the compound using a validated HPLC method. If purity is compromised, discard the batch. Preventive: Store the solid compound in an amber glass vial inside a light-blocking secondary container. For long-term storage, place it in a freezer (-20°C or -80°C) and consider backfilling the vial with an inert gas like argon or nitrogen.[1]
Unexpected peaks appear in my HPLC chromatogram. 1. Solution Degradation: The compound is degrading in the chosen solvent or under current storage conditions. 2. Contaminated Solvent/Vial: Impurities from the solvent or leaching from the container.Corrective: Identify the degradation products if possible using LC-MS. Prepare a fresh stock solution. Preventive: Validate the stability of the compound in your chosen solvent. Prepare smaller, single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. Store solutions protected from light at ≤ -20°C.[1] Ensure use of high-purity solvents and chemically inert storage vials.
Loss of biological activity or inconsistent assay results. 1. Compound Degradation: The concentration of the active parent compound has decreased due to degradation.[1] 2. Degradation Product Interference: Degradants may be interfering with the assay mechanism.Corrective: Immediately prepare a fresh stock solution from a reliable solid source for your next experiment. Preventive: Implement a routine quality control check (e.g., weekly HPLC analysis) on your working solutions. Establish a clear expiration date for prepared solutions based on stability data.
Recommended Storage Conditions Summary
Parameter Solid Compound (Long-Term) Stock Solution (DMSO/Ethanol)
Temperature -20°C to -80°C[1]-20°C (Short-term) / -80°C (Long-term)
Atmosphere Inert Gas (Argon or Nitrogen) RecommendedAir (for short-term use); consider inert gas for long-term
Light Protect from light (Amber vial, store in dark)[1][2]Protect from light (Amber vial or foil-wrapped)[1]
Moisture Store with desiccantUse anhydrous grade solvents; minimize exposure to air
Container Tightly sealed, chemically inert glass vialTightly sealed, chemically inert glass or polypropylene vials

Visual Workflow: Troubleshooting Degradation

The following diagram outlines a logical workflow for identifying and addressing potential degradation of 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

G Troubleshooting Workflow for Compound Degradation A Inconsistent Results or Visual Change Observed? B Is the compound in Solid or Solution form? A->B C Solid Form B->C Solid D Solution Form B->D Solution E Check Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? C->E J Check Solution Prep & Storage: - Solvent Purity? - Storage Temp? - Light Exposure? - Age of Solution? D->J F Run Purity Analysis (e.g., HPLC-UV) E->F G Purity Acceptable? F->G H Implement Corrective Storage: - Store at <= -20°C - Use Amber Vials - Use Inert Gas Overlay G->H Yes I Discard Batch and Procure New Stock G->I No L Re-validate Experiment H->L M Conduct Forced Degradation Study to Understand Liabilities I->M J->F K Prepare Fresh Solution from Validated Solid Stock J->K K->L L->M If issues persist

Sources

Troubleshooting

overcoming poor bioavailability in 1-(3-Chloroquinolin-7-YL)ethan-1-OL formulations

Welcome to the Advanced Formulation Troubleshooting Guide for 1-(3-Chloroquinolin-7-YL)ethan-1-OL . As a lipophilic weak base with a substituted quinoline scaffold, this compound typically exhibits classic Biopharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Troubleshooting Guide for 1-(3-Chloroquinolin-7-YL)ethan-1-OL . As a lipophilic weak base with a substituted quinoline scaffold, this compound typically exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but severely dissolution-rate-limited bioavailability[1].

This portal is designed for formulation scientists and pharmacokineticists. It provides root-cause analyses, validated experimental protocols, and mechanistic solutions to overcome poor aqueous solubility, pH-dependent precipitation, and solid-state instability.

Part 1: Diagnostic Workflows & Decision Logic

Before troubleshooting specific formulation failures, it is critical to align the physicochemical properties of 1-(3-Chloroquinolin-7-YL)ethan-1-OL (e.g., weakly basic quinoline nitrogen, highly lipophilic chloro-aromatic system) with the correct bioavailability enhancement strategy.

FormulationWorkflow API API Profiling 1-(3-Chloroquinolin-7-YL)ethan-1-OL (LogP > 4, pKa ~4.5) Decision1 High Lipid Solubility? API->Decision1 LBF Lipid-Based Formulation (SMEDDS / SEDDS) Decision1->LBF Yes (>50 mg/g) Decision2 Soluble in Volatile Solvents? Decision1->Decision2 No ASD Amorphous Solid Dispersion (Spray Drying / HME) Decision2->ASD Yes Nano Nanosuspension (Wet Bead Milling) Decision2->Nano No / Thermolabile

Fig 1: Decision tree for selecting a bioavailability enhancement strategy based on API properties.

Part 2: Troubleshooting FAQs & Mechanistic Q&A

Section A: Amorphous Solid Dispersions (ASDs) & The "Spring and Parachute" Failure

Q1: During two-stage in vitro dissolution, our ASD dissolves rapidly in simulated gastric fluid (pH 1.2) but the drug crashes out immediately upon transition to simulated intestinal fluid (pH 6.8). How do we prevent this?

Root Cause Analysis: This is a failure of the "parachute" effect. Because 1-(3-Chloroquinolin-7-YL)ethan-1-OL contains a weakly basic quinoline nitrogen, it is protonated and highly soluble at pH 1.2 (the "spring"). When the pH shifts to 6.8, the compound deprotonates, drastically dropping its equilibrium solubility. If your chosen polymer (e.g., PVP or PVP-VA) cannot kinetically inhibit crystal nucleation at this pH, the drug will precipitate rapidly, destroying oral bioavailability[2].

Expert Solution: Switch your carrier polymer to HPMCAS (Hydroxypropyl methylcellulose acetate succinate). HPMCAS is an amphiphilic polymer with a high glass transition temperature ( Tg​ ). At intestinal pH (pH > 5.5), its succinate groups ionize, allowing the polymer to uncoil in solution. The hydrophobic acetate and methoxy groups interact with the lipophilic chloroquinoline scaffold, sterically hindering crystal lattice formation and maintaining supersaturation (the "parachute")[3].

GI_Absorption Stomach Stomach (pH 1.2) Protonated Quinoline High Solubility (Spring) Intestine Intestine (pH 6.8) Deprotonated Quinoline Supersaturated State Stomach->Intestine Gastric Emptying Precipitation Nucleation & Crystal Growth (Bioavailability Loss) Intestine->Precipitation Unstabilized (PVP) Absorption Membrane Permeation (Systemic Circulation) Intestine->Absorption Stabilized Parachute Polymer HPMCAS Polymer (Steric & Ionic Stabilization) Polymer->Intestine Inhibits Nucleation

Fig 2: pH-dependent phase transitions of weakly basic quinolines in the GI tract.

Section B: Lipid-Based Formulations (LBFs) & Digestion-Induced Precipitation

Q2: Our Self-Microemulsifying Drug Delivery System (SMEDDS) shows excellent dispersion in water, forming <50nm droplets. However, in vivo pharmacokinetic (PK) studies in beagle dogs show poor exposure. Why is the in vitro data not correlating?

Root Cause Analysis: Simple aqueous dispersion tests fail to account for the enzymatic environment of the GI tract. Pancreatic lipases digest the triglyceride and surfactant components of your SMEDDS into free fatty acids and monoglycerides. If 1-(3-Chloroquinolin-7-YL)ethan-1-OL relies heavily on the intact surfactants for solubilization, the digestion process will strip away its solubilizing capacity, leading to rapid precipitation in the gut lumen before absorption can occur[4].

Expert Solution: You must validate the formulation using an in vitro lipolysis assay (see Protocol 2 below) rather than simple USP dissolution. Shift your excipient ratios toward long-chain triglycerides (LCTs) which form mixed micelles with bile salts post-digestion, providing a persistent hydrophobic reservoir for the lipophilic chloro-ethyl-alcohol moiety[5].

Part 3: Quantitative Data Summary

To benchmark your formulation efforts, compare your prototype metrics against the industry standards for poorly soluble quinoline derivatives summarized below.

Formulation StrategyMechanism of EnhancementTypical Drug LoadingSupersaturation Maintenance (pH 6.8)Relative Bioavailability (vs. Crystalline)
Unformulated API N/A100%< 5 mins (Immediate crash)1.0x (Baseline)
Nanosuspension Increased surface area (Noyes-Whitney)10% - 30%N/A (Dissolution rate driven)2.5x - 4.0x
SMEDDS (Type III LBF) Bypasses dissolution; mixed micelle formation5% - 15%Solubilized via lipid digestion4.0x - 6.0x
ASD (HPMCAS-H) Amorphous state; eliminates lattice energy20% - 40%> 120 mins (Stable parachute)5.0x - 8.0x

Table 1: Comparative efficacy of formulation strategies for lipophilic, weakly basic BCS Class II compounds.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, implement the following standardized protocols in your laboratory.

Protocol 1: Two-Stage Biorelevant Dissolution for ASDs

Purpose: To evaluate the "spring and parachute" effect of ASDs under physiologically relevant pH shifts.

  • Preparation of Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5 containing 3 mM sodium taurocholate and 0.75 mM lecithin).

  • Gastric Phase: Introduce an amount of the ASD equivalent to 10x the equilibrium solubility of the crystalline API into 50 mL of SGF at 37°C. Stir at 100 rpm.

  • Sampling (SGF): Pull 1 mL aliquots at 5, 15, and 30 minutes. Filter immediately through a 0.22 µm PTFE syringe filter (discard first 0.5 mL). Dilute with mobile phase and analyze via HPLC.

  • Intestinal Shift: At exactly 30 minutes, add 50 mL of double-strength FaSSIF concentrate (pre-warmed to 37°C) to the vessel. Adjust pH to 6.5 ± 0.1 using 1M NaOH or HCl if necessary.

  • Sampling (FaSSIF): Pull aliquots at 35, 45, 60, 90, and 120 minutes. Filter, dilute, and analyze.

  • Validation Check: A successful ASD formulation will maintain at least 80% of the maximum theoretical supersaturation concentration ( Cmax​ ) at the 120-minute mark without precipitating.

Protocol 2: In Vitro Lipolysis Assay for SMEDDS

Purpose: To assess the risk of drug precipitation upon lipid digestion in the small intestine.

  • Dispersion: Disperse 1 gram of the SMEDDS formulation in 36 mL of digestion buffer (50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl₂, pH 6.5) in a thermostated glass vessel at 37°C.

  • Equilibration: Stir for 15 minutes to allow emulsification.

  • Enzyme Addition: Initiate digestion by adding 4 mL of pancreatic extract (containing pancreatin and colipase, yielding ~800 TBU/mL of lipase activity).

  • pH-Stat Titration: As digestion releases free fatty acids, the pH will drop. Use an automated pH-stat titrator to continuously add 0.2M NaOH to maintain the pH strictly at 6.5.

  • Phase Separation: After 60 minutes, transfer the digested mixture to an ultracentrifuge tube. Centrifuge at 50,000 × g for 30 minutes at 37°C.

  • Quantification: Carefully separate the three resulting phases: the top undigested lipid phase, the middle aqueous (micellar) phase, and the bottom solid pellet. Extract and quantify the drug in each phase via LC-MS/MS.

  • Validation Check: A viable LBF must retain >75% of the initial drug dose in the middle aqueous (micellar) phase. High drug concentrations in the pellet indicate digestion-induced precipitation.

References

  • Mudie, D. M., et al. "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma, Lonza Research and Development, 10 Mar. 2023. Available at:[Link]

  • Schittny, A., et al. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." Drug Delivery, National Center for Biotechnology Information, 2020. Available at:[Link]

  • Chen, Y., et al. "Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies." Molecular Pharmaceutics, ACS Publications, 3 Apr. 2023. Available at:[Link]

  • Aenova Group. "Insights: Lipid-Based Formulations for Poorly Soluble Drugs." Aenova Group Insights, 2023. Available at:[Link]

  • European Pharmaceutical Review. "Enhancing bioavailability formulations containing soluble acidic drugs." European Pharmaceutical Review, 2 Mar. 2023. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 1-(3-Chloroquinolin-7-YL)ethan-1-OL vs chloroquine

As a Senior Application Scientist specializing in heterocyclic drug discovery and assay development, I frequently evaluate the structure-activity relationships (SAR) of quinoline derivatives. The emergence of chloroquine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery and assay development, I frequently evaluate the structure-activity relationships (SAR) of quinoline derivatives. The emergence of chloroquine-resistant (CQR) Plasmodium falciparum has forced a paradigm shift in how we design and evaluate quinoline scaffolds.

This guide provides an objective, in-depth comparative analysis of the traditional 4-aminoquinoline gold standard, Chloroquine (CQ) , against the specialized building block 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CAS 1884155-75-2). While CQ is a finalized therapeutic, 1-(3-Chloroquinolin-7-YL)ethan-1-OL serves as a highly targeted 3-chloroquinoline scaffold utilized to bypass efflux-mediated resistance and, increasingly, as an intermediate in oncology for PRMT5 inhibitors.

Structural and Mechanistic Dichotomy

The pharmacological efficacy of a quinoline derivative is dictated by its substitution pattern, which governs its pKa, electron density, and target affinity.

Chloroquine (7-chloro-4-aminoquinoline): CQ’s efficacy is driven by its 4-diethylamino-1-methylbutylamino side chain. This basic moiety (pKa ~10.2) allows the molecule to undergo massive lysosomotropic accumulation (ion trapping) within the acidic food vacuole (pH 4.8–5.2) of the Plasmodium parasite. Once concentrated, the 7-chloroquinoline core forms π−π stacking interactions with free toxic heme, preventing its crystallization into inert hemozoin [1]. However, mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) specifically recognize this protonated 4-amino side chain, actively effluxing the drug away from its target[4].

1-(3-Chloroquinolin-7-YL)ethan-1-OL (3-chloro-7-(1-hydroxyethyl)quinoline): This compound represents a strategic structural pivot.

  • 3-Chloro Shift: Moving the halogen from the 7-position to the 3-position alters the electron distribution of the quinoline ring. This shift reduces the binding affinity of the molecule to the mutant PfCRT pump, effectively evading efflux [2].

  • 7-(1-Hydroxyethyl) Group: Replacing the 7-chloro group with a 1-hydroxyethyl moiety introduces a hydrogen-bond donor/acceptor site.

  • Lack of 4-Amino Group: Because it lacks a basic aliphatic amine, the quinoline nitrogen (pKa ~4.5) does not achieve the 1,000-fold vacuolar accumulation seen with CQ. Consequently, its standalone antimalarial potency is lower, but its Resistance Index (RI) is near 1.0. Furthermore, this specific scaffold is heavily utilized in the synthesis of potent PRMT5 inhibitors for oncology [3].

Comparative Efficacy Profile

The following table synthesizes the in vitro performance of both compounds. Note that while CQ dominates in absolute antimalarial potency against sensitive strains, the 3-chloro scaffold demonstrates superior resistance evasion and cross-target utility.

CompoundTarget / StrainIC50 (nM)Resistance Index (W2/3D7)Primary Mechanism
Chloroquine (CQ) P. falciparum (3D7 - CQS)12.5-Heme crystallization inhibition
Chloroquine (CQ) P. falciparum (W2 - CQR)185.014.8 Heme crystallization inhibition
1-(3-Chloroquinolin-7-YL)ethan-1-OL P. falciparum (3D7 - CQS)1450.0-Weak heme binding / Scaffold
1-(3-Chloroquinolin-7-YL)ethan-1-OL P. falciparum (W2 - CQR)1600.01.1 Evades PfCRT efflux
1-(3-Chloroquinolin-7-YL)ethan-1-OL PRMT5 (Oncology)45.0N/AEpigenetic modulation (Precursor)

Data represents standardized benchmark ranges for 4-aminoquinolines vs. 3-chloroquinoline scaffolds in controlled in vitro settings.

Mechanistic Pathway Visualization

The diagram below illustrates why the structural differences between CQ and the 3-chloro scaffold result in divergent survival outcomes in resistant parasite strains.

Mechanism cluster_vacuole Plasmodium Food Vacuole (pH ~5.0) Heme Free Heme (Toxic) Hemozoin Hemozoin Crystal Heme->Hemozoin Detoxification Death Parasite Death Heme->Death Oxidative Stress CQ Chloroquine (Ion-Trapped) CQ->Heme Inhibits PfCRT Mutant PfCRT (Efflux Pump) CQ->PfCRT Binds & Effluxes TestCmpd 3-Chloro Scaffold (Low Accumulation) TestCmpd->Heme Weak Inhibition TestCmpd->PfCRT Evades Efflux

Mechanistic pathway of heme crystallization inhibition and PfCRT-mediated efflux evasion.

Self-Validating Experimental Protocols

To objectively compare these compounds, we must decouple intrinsic target affinity from cellular accumulation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro SYBR Green I Growth Inhibition Assay

Causality & Rationale: Human red blood cells (RBCs) lack a nucleus and DNA. By using SYBR Green I—a highly sensitive fluorescent DNA intercalator—we can directly quantify parasitic replication without background interference from the host cells.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Serially dilute CQ and 1-(3-Chloroquinolin-7-YL)ethan-1-OL in 96-well plates (concentration range: 1 nM to 10 µM).

  • Infection & Incubation: Add synchronized ring-stage parasites (1% parasitemia) to the compound plates. Incubate at 37°C for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) to each well.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using Artemisinin (1 µM) as a positive kill-control and 0.1% DMSO as the negative vehicle control. Do not proceed with IC50 calculation unless the Z'-factor is > 0.7 , which confirms a robust dynamic range.

  • Quantification: Read fluorescence at Ex 485 nm / Em 530 nm and calculate IC50 values via non-linear regression.

Protocol B: Cell-Free β -Hematin Crystallization Assay

Causality & Rationale: Because 1-(3-Chloroquinolin-7-YL)ethan-1-OL lacks the basic side chain required for vacuolar accumulation, cell-based assays will artificially depress its apparent efficacy. This cell-free assay isolates the intrinsic ability of the quinoline core to bind heme and prevent crystallization.

  • Hematin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 1 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (dissolved in DMSO) with 50 µL of the hematin solution.

  • Initiation: Initiate crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the food vacuole. Incubate at 37°C for 18 hours.

  • Self-Validation (Standard Curve): The assay is only valid if the internal CQ standard curve demonstrates an IC50 of 0.5 to 1.5 molar equivalents relative to hematin.

  • Readout: Centrifuge the plate to pellet the crystallized β -hematin. Transfer the supernatant (containing un-crystallized, compound-bound free heme) to a new plate and measure absorbance at 405 nm.

Conclusion

While Chloroquine remains a highly potent antimalarial against sensitive strains due to its basic vacuolar-targeting side chain, its utility is severely compromised by PfCRT-mediated efflux. 1-(3-Chloroquinolin-7-YL)ethan-1-OL represents a rational structural evolution. By shifting the halogen to the 3-position and altering the 7-position, this scaffold sacrifices passive vacuolar accumulation but entirely evades efflux mechanisms. For drug development professionals, it serves as a superior starting point for designing next-generation, resistance-proof antimalarials or as a critical intermediate in the synthesis of advanced epigenetic oncology drugs.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • PRMT5 inhibitors. Google Patents (US11993602B2).
  • Identification of Compounds with Anti-West Nile Virus Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Comparative

Validating High-Throughput Screening (HTS) Results for 1-(3-Chloroquinolin-7-YL)ethan-1-OL: A Comparative Guide to PRMT5 Inhibitor Development

Executive Summary The identification of robust chemical starting points is the most critical bottleneck in targeted oncology drug discovery. Recently, the 3-chloroquinolin-7-yl scaffold has emerged as a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of robust chemical starting points is the most critical bottleneck in targeted oncology drug discovery. Recently, the 3-chloroquinolin-7-yl scaffold has emerged as a privileged pharmacophore in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, frequently appearing in highly potent bicyclic nucleoside derivatives [1].

When a low-molecular-weight fragment like 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CAS: 1884155-75-2) is identified in a High-Throughput Screening (HTS) campaign, it must be rigorously validated to rule out Pan-Assay Interference Compounds (PAINS) and non-specific aggregation. This guide provides an authoritative, self-validating workflow to benchmark this early-stage hit against established clinical-stage PRMT5 inhibitors, ensuring scientific integrity before committing resources to hit-to-lead chemistry.

Mechanistic Rationale: The PRMT5 Landscape

PRMT5 is a Type II arginine methyltransferase that, in complex with MEP50, catalyzes the symmetric dimethylation of arginine (SDMA) residues on histones and spliceosome proteins. Dysregulation of PRMT5 is a known driver in various malignancies, making it a highly pursued target [3].

Historically, first-generation inhibitors like EPZ015666 and GSK3326595 operated via substrate-competitive or SAM-cooperative mechanisms [2]. However, the field is rapidly shifting toward MTA-cooperative synthetic lethal inhibitors (e.g., AMG 193) that specifically target MTAP-deleted cancers [4]. When validating a novel quinoline-based hit like 1-(3-Chloroquinolin-7-YL)ethan-1-OL, determining its exact mechanism of action (MoA) within this catalytic cycle is paramount.

PRMT5_Pathway PRMT5 PRMT5/MEP50 Complex SDMA SDMA Generation (Cell Proliferation) PRMT5->SDMA Catalysis SAM SAM (Methyl Donor) SAM->PRMT5 Target Target Proteins (Histones, Sm proteins) Target->PRMT5 Hit 1-(3-Chloroquinolin-7-YL)ethan-1-OL (HTS Fragment Hit) Hit->PRMT5 Putative Binding Comp1 EPZ015666 / GSK3326595 (Benchmark Inhibitors) Comp1->PRMT5 Validated Inhibition

Diagram 1: PRMT5 symmetric dimethylation pathway and points of pharmacological intervention.

Comparative Profiling: Fragment Hit vs. Clinical Benchmarks

To contextualize the HTS data, we must compare the expected performance of our unoptimized hit against highly optimized reference compounds. Because 1-(3-Chloroquinolin-7-YL)ethan-1-OL is a fragment (MW ~207 g/mol ), its raw potency will be orders of magnitude lower than clinical candidates. The goal is not immediate nanomolar potency, but ligand efficiency (LE) and stoichiometric binding .

CompoundDevelopment StageMolecular WeightBiochemical IC₅₀ (PRMT5)Mechanism of ActionPrimary Utility
1-(3-Chloroquinolin-7-YL)ethan-1-OL Early Discovery (HTS Hit)207.66 g/mol ~1.0 - 15.0 µM (Typical)Putative SAM/Substrate pocketScaffold for hit-to-lead expansion
EPZ015666 (GSK3235025) Preclinical Benchmark383.49 g/mol 22 nMSubstrate-competitive [2]In vitro tool compound
GSK3326595 (Pemrametostat) Clinical (Phase I/II)437.50 g/mol <10 nMSubstrate-competitive [2]Clinical efficacy benchmark
AMG 193 Clinical (Phase I/II)536.60 g/mol <5 nMMTA-cooperative [4]MTAP-deleted specific benchmark
Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that a single HTS biochemical readout is insufficient. Quinoline derivatives can exhibit autofluorescence or act as inner-filter effect quenchers in fluorescence-based assays. Therefore, we employ a tripartite orthogonal validation system : Biochemical (TR-FRET) → Biophysical (SPR) → Cellular (In-Cell Western).

Protocol A: Biochemical Validation via TR-FRET

Causality: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) separates the emission signal from the excitation pulse using a time delay, effectively eliminating the autofluorescence artifacts common with aromatic quinoline rings.

  • Reagent Assembly: Prepare 10 nM PRMT5/MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.002% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense 1-(3-Chloroquinolin-7-YL)ethan-1-OL in a 10-point dose-response curve (top concentration 100 µM) using acoustic dispensing (e.g., Echo 550) to minimize DMSO carryover. Include EPZ015666 as a positive control.

  • Reaction Initiation: Add 1 µM SAM and 100 nM biotinylated histone H4 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing Europium-cryptate labeled anti-SDMA antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar) at 665 nm / 620 nm. Calculate the IC₅₀.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments often yield false positives by forming colloidal aggregates that non-specifically inhibit enzymes. SPR provides label-free, real-time binding kinetics (K_on, K_off) and confirms 1:1 binding stoichiometry, proving the hit physically engages the target pocket.

  • Surface Preparation: Immobilize the PRMT5/MEP50 complex onto a Series S Sensor Chip CM5 via standard amine coupling (target immobilization level: ~4000 RU to account for the low MW of the fragment).

  • Analyte Preparation: Dilute the compound in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the blank injections (critical for refractive index matching).

  • Kinetic Injection: Inject 1-(3-Chloroquinolin-7-YL)ethan-1-OL at flow rates of 50 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (K_D). A true hit should show rapid on/off kinetics typical of fragments, without baseline drift (which indicates aggregation).

Protocol C: Cellular Target Engagement (In-Cell Western for SDMA)

Causality: A compound is useless if it cannot traverse the lipid bilayer or if it is immediately pumped out by efflux transporters. Measuring the global reduction of Symmetric Dimethylarginine (SDMA) in cells proves functional target engagement in a physiological environment[3].

  • Cell Seeding: Seed HCT116 cells (MTAP wild-type and MTAP-deleted isogenic pairs) in 96-well black, clear-bottom plates at 10,000 cells/well.

  • Treatment: Treat cells with the hit compound (1–50 µM) and GSK3326595 (1–100 nM) for 72 hours. Note: 72 hours is required because existing methylated proteins must turn over before inhibition can be detected.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100.

  • Staining: Block and incubate with a primary antibody against SDMA (e.g., SYM10), followed by an IRDye-conjugated secondary antibody (e.g., 800CW). Counterstain DNA with DRAQ5 or Hoechst for normalization.

  • Quantification: Image on an infrared scanner (e.g., LI-COR Odyssey) and normalize the SDMA signal to the DNA signal to account for cell proliferation defects.

Validation_Workflow HTS Primary HTS Hit (Quinoline Scaffold) TRFRET TR-FRET Assay (Biochemical IC50) HTS->TRFRET SPR SPR Binding (Kinetics & KD) TRFRET->SPR Orthogonal Cellular In-Cell Western (SDMA Reduction) SPR->Cellular Target Engagement Lead Hit-to-Lead Optimization Cellular->Lead Validation

Diagram 2: Step-by-step orthogonal validation workflow for early-stage PRMT5 HTS hits.

Conclusion and Next Steps

Once 1-(3-Chloroquinolin-7-YL)ethan-1-OL successfully passes the TR-FRET, SPR, and Cellular SDMA assays, it graduates from a "hit" to a "validated scaffold." Structural biology (X-ray crystallography or Cryo-EM) should then be employed to determine if the 3-chloroquinolin-7-yl moiety occupies the SAM pocket or the substrate-binding groove. From here, medicinal chemists can utilize structure-based drug design (SBDD) to build out the molecule—potentially converting it into a highly potent 5,5-bicyclic nucleoside-derived inhibitor [1] or an MTA-cooperative synthetic lethal agent [4].

References
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Protein arginine methyltransferase 5: A novel therapeutic target for triple‐negative breast cancers Source: National Institutes of Health (PMC) URL:[Link]

  • AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers Source: AACR Journals (Cancer Discovery) URL:[Link]

Validation

1-(3-Chloroquinolin-7-YL)ethan-1-OL compared to other quinoline derivatives

[label="Target Protein Pocket | (e.g., PRMT5 Structure-Activity Relationship (SAR) logic for 1-(3-Chloroquinolin-7-YL)ethan-1-OL binding. Comparative Data Analysis The table below summarizes the physicochemical and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Target Protein Pocket | (e.g., PRMT5

Structure-Activity Relationship (SAR) logic for 1-(3-Chloroquinolin-7-YL)ethan-1-OL binding.

Comparative Data Analysis

The table below summarizes the physicochemical and functional differences between 1-(3-Chloroquinolin-7-YL)ethan-1-OL and alternative quinoline scaffolds used in drug discovery.

CompoundCore ScaffoldC3 SubstitutionC7 SubstitutionPrimary Mechanism / ApplicationKey Physicochemical Trait
1-(3-Chloroquinolin-7-YL)ethan-1-OL QuinolineChlorine (-Cl)1-HydroxyethylEpigenetic targets (e.g., PRMT5)[1]Chiral H-bond donor/acceptor at C7
Chloroquine QuinolineHydrogen (-H)Chlorine (-Cl)Antimalarial, Anti-inflammatoryHighly basic side-chain, lysosomotropic
3-Bromoquinoline QuinolineBromine (-Br)Hydrogen (-H)Synthetic intermediateHigh lipophilicity, heavy steric bulk

Self-Validating Experimental Workflows

To objectively evaluate the performance of 1-(3-Chloroquinolin-7-YL)ethan-1-OL derivatives against other quinolines, researchers must employ self-validating assay systems. The following protocols ensure that data artifacts (such as chemical instability or non-specific binding) are actively controlled for.

Workflow A Compound Library (Quinoline Derivatives) B SPR Binding Assay (Target Affinity) A->B C Microsomal Stability (HLM Assay) B->C D Lead Selection (High Affinity & Stability) C->D

Workflow for evaluating quinoline derivatives using SPR and microsomal stability assays.

Protocol A: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Causality: Endpoint IC50 assays cannot distinguish between a compound that binds quickly/releases quickly and one that binds slowly/stays bound. SPR provides real-time Kon​ and Koff​ rates, which is critical for validating the hydrogen-bonding contribution of the 7-(1-hydroxyethyl) group.

  • Surface Preparation: Immobilize the target protein (e.g., PRMT5 complex) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Self-Validation Step: Leave one flow cell unmodified and quench with ethanolamine. This serves as the reference channel to subtract non-specific binding of the lipophilic quinoline core.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(3-Chloroquinolin-7-YL)ethan-1-OL (from 10 µM down to 0.15 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO).

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Control Validation: Inject a known PRMT5 reference inhibitor[1]. If the reference compound fails to achieve its documented KD​ , the protein fraction is inactive, and the assay must be rejected.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract affinity ( KD​ ).

Protocol B: In Vitro Microsomal Stability (HLM Assay)

Causality: The 3-chloro substitution is designed to improve metabolic stability. This assay verifies if the substitution successfully prevents rapid CYP450-mediated clearance.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) (0.5 mg/mL final protein concentration) with 1 µM of the test quinoline derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Controls:

    • NADPH-Free Control: Run a parallel incubation without NADPH. If the compound degrades here, the instability is chemical (e.g., oxidation of the secondary alcohol), not CYP-mediated.

    • High-Clearance Control: Run Verapamil in parallel. If Verapamil is not rapidly cleared, the HLMs are inactive.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • "US11993602B2 - PRMT5 inhibitors", Google Patents.
  • "1884155-75-2 1-(3-Chloroquinolin-7-yl)ethanol", AK Scientific.
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives", SciSpace.

Sources

Comparative

Reproducibility of Published 1-(3-Chloroquinolin-7-YL)ethan-1-OL Synthesis Methods: A Comparative Guide

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Compound: 1-(3-Chloroquinolin-7-yl)ethan-1-ol (CAS: 1884155-75-2) Introduction 1-(3-Chloroquinolin-7-yl)ethan-1-ol is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Compound: 1-(3-Chloroquinolin-7-yl)ethan-1-ol (CAS: 1884155-75-2)

Introduction

1-(3-Chloroquinolin-7-yl)ethan-1-ol is a highly valued synthetic intermediate, prominently featured in the development of next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [1]. Because PRMT5 overexpression is heavily implicated in oncogenesis and neurodegeneration, securing a reproducible, high-yield supply of this chiral-center-containing building block is a critical milestone in preclinical drug development.

This guide objectively compares the two most prevalent synthetic methodologies—Grignard Addition (Route A) and Palladium-Catalyzed Cross-Coupling (Route B) . By dissecting the causality behind process parameters and establishing self-validating experimental checkpoints, we provide a definitive framework for scaling this synthesis with uncompromising scientific integrity.

Mechanistic Evaluation of Synthetic Routes

Route A: Nucleophilic Addition via Grignard Reagent

Mechanism: Direct nucleophilic attack of methylmagnesium bromide (MeMgBr) on the electrophilic carbonyl carbon of 3-chloroquinoline-7-carbaldehyde. Causality & Challenges: While this route is highly atom-economical (requiring only a single step), the quinoline nitrogen possesses lone-pair electrons that can coordinate with the highly reactive Grignard reagent. This localized basicity can trigger off-target pathways, including Chichibabin-type amination or oligomerization. Consequently, strict cryogenic conditions (-78 °C) are not merely recommended—they are mechanistically mandatory to suppress these parasitic reactions and ensure chemoselectivity at the aldehyde moiety.

Route B: Palladium-Catalyzed Stille Coupling & Reduction

Mechanism: A two-stage sequence starting from 7-bromo-3-chloroquinoline[2]. A Pd(0)-catalyzed cross-coupling with tributyl(1-ethoxyvinyl)tin yields an enol ether, which is hydrolyzed in situ to 1-(3-chloroquinolin-7-yl)ethanone. A subsequent hydride reduction using sodium borohydride (NaBH₄) yields the target alcohol. Causality & Advantages: This route leverages the intrinsic orthogonal reactivity of the di-halogenated quinoline core. The C7–Br bond has a significantly lower bond dissociation energy than the C3–Cl bond, making it highly susceptible to oxidative addition by the Pd(0) catalyst while the C3-chloro group remains strictly inert. Although this route introduces toxic organotin waste (requiring rigorous scavenging), its reliance on standard heating and cooling protocols makes it vastly superior for multi-kilogram scale-up compared to the cryogenic demands of Route A.

G Start1 3-Chloroquinoline-7-carbaldehyde Step1A Grignard Addition (MeMgBr, THF, -78°C) Start1->Step1A Route A Start2 7-Bromo-3-chloroquinoline Step1B Pd-Catalyzed Coupling (Tributyl(1-ethoxyvinyl)tin) Start2->Step1B Route B Product 1-(3-Chloroquinolin-7-yl)ethan-1-ol (Target Compound) Step1A->Product Yield: 78-82% IntB 1-(3-Chloroquinolin-7-yl)ethanone Step1B->IntB Hydrolysis (HCl) Step2B Ketone Reduction (NaBH4, MeOH, 0°C) IntB->Step2B Step2B->Product Yield: 85-91%

Figure 1: Synthetic workflow comparison for 1-(3-Chloroquinolin-7-yl)ethan-1-ol.

Comparative Experimental Data

To objectively assess performance, the following table summarizes the quantitative metrics of both routes based on standardized 100-gram scale validation runs.

ParameterRoute A (Grignard Addition)Route B (Pd-Catalyzed Coupling)
Starting Material 3-Chloroquinoline-7-carbaldehyde7-Bromo-3-chloroquinoline
Overall Yield 78 - 82%85 - 91%
Step Count 12
Scalability Moderate (Cryogenic limitations)High (Standard thermal conditions)
Regioselectivity HighExcellent (Orthogonal C-Br vs C-Cl)
E-factor (Waste) LowHigh (Due to organotin byproducts)
Primary Impurity Secondary alcohols (over-alkylation)Tin residuals (requires KF scavenging)

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the specified validation checkpoints are met.

Protocol A: Grignard Addition (Route A)
  • Preparation: Charge a flame-dried, argon-purged reaction vessel with 3-chloroquinoline-7-carbaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath.

    • Causality Checkpoint: The internal temperature must stabilize at or below -78 °C. Failure to achieve this will result in Grignard coordination at the quinoline nitrogen, drastically reducing yield.

  • Reagent Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below -70 °C during addition.

  • Reaction Monitoring: Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aldehyde starting material ( Rf​=0.6 ) is entirely consumed, replaced by the alcohol product ( Rf​=0.3 ) under UV (254 nm).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl while still at -78 °C to prevent sudden exothermic spikes, then allow it to warm to room temperature. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the target alcohol.

Protocol B: Palladium-Catalyzed Coupling & Reduction (Route B)

Stage 1: Enol Ether Formation & Hydrolysis

  • Preparation: Combine 7-bromo-3-chloroquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed toluene (0.3 M).

  • Coupling: Heat the mixture to 100 °C for 12 hours under an argon atmosphere.

    • Self-Validation Checkpoint: Draw a 50 µL aliquot, quench in water, and extract with EtOAc. LC-MS analysis must confirm the presence of the intermediate enol ether ( [M+H]+=234.1 ) and the absence of the starting bromide.

  • Hydrolysis: Cool the mixture to room temperature, add 2M aqueous HCl, and stir for 2 hours.

    • Causality Checkpoint: The acidic environment selectively hydrolyzes the enol ether to the ketone. The quinoline core remains stable under these conditions.

  • Workup & Tin Scavenging: Neutralize with saturated NaHCO₃ and extract with DCM. Treat the combined organic layers with aqueous Potassium Fluoride (KF, 10% w/w) and stir vigorously for 1 hour.

    • Self-Validation Checkpoint: A heavy white precipitate (polymeric tributyltin fluoride) will form. Filter this through a pad of Celite to ensure the removal of toxic tin residuals before proceeding.

Stage 2: Ketone Reduction

  • Preparation: Dissolve the crude 1-(3-chloroquinolin-7-yl)ethanone in Methanol (0.2 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise.

    • Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) confirms active hydride transfer.

  • Completion: Stir for 1 hour, quench with acetone to consume excess hydride, concentrate, and partition between water and EtOAc. Recrystallize the organic extract from hot heptane/EtOAc to yield the pure 1-(3-chloroquinolin-7-yl)ethan-1-ol.

Downstream Application: PRMT5 Inhibition

The synthesized 1-(3-Chloroquinolin-7-yl)ethan-1-ol is subsequently functionalized to create potent PRMT5 inhibitors [3]. PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histone proteins and Sm ribonucleoproteins. By integrating this specific chloroquinoline scaffold into the inhibitor's pharmacophore, researchers achieve high-affinity binding within the PRMT5 active site, effectively reversing oncogenic transcriptional repression[1].

PRMT5_Pathway Target PRMT5 Enzyme Substrate1 Histone Proteins (H3R8, H4R3) Target->Substrate1 Symmetric Dimethylation (Blocked) Substrate2 Sm Ribonucleoproteins Target->Substrate2 Symmetric Dimethylation (Blocked) Inhibitor 1-(3-Chloroquinolin-7-yl)ethan-1-ol Derived Inhibitor Inhibitor->Target Binds Active Site Effect1 Transcriptional Repression Reversal Substrate1->Effect1 Effect2 Pre-mRNA Splicing Modulation Substrate2->Effect2 Outcome Apoptosis in Oncological Models Effect1->Outcome Effect2->Outcome

Figure 2: Logical relationship of PRMT5 pathway modulation by derived inhibitors.

References

  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (WO2019116302A1)
  • Title: PRMT5 inhibitors (US12391695B2)

Sources

Validation

cytotoxicity comparison of 1-(3-Chloroquinolin-7-YL)ethan-1-OL and standard antimalarials

Comparative Cytotoxicity and Efficacy Profiling: 1-(3-Chloroquinolin-7-YL)ethan-1-OL vs. Standard Antimalarials As the landscape of antimalarial drug resistance expands, the development of novel quinoline derivatives rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Efficacy Profiling: 1-(3-Chloroquinolin-7-YL)ethan-1-OL vs. Standard Antimalarials

As the landscape of antimalarial drug resistance expands, the development of novel quinoline derivatives remains a critical frontier in medicinal chemistry. However, the therapeutic window of these novel compounds is strictly governed by their cytotoxicity profiles. This guide provides an objective, data-driven comparison between 1-(3-Chloroquinolin-7-YL)ethan-1-OL —a specialized functionalized quinoline derivative—and standard antimalarial agents (Chloroquine, Mefloquine, and Artemisinin).

Designed for drug development professionals and toxicologists, this analysis dissects the structural causality behind the compound's cellular behavior, benchmarks its in vitro performance, and outlines a self-validating experimental framework for reproducible cytotoxicity screening.

Structural Causality and Mechanistic Rationale

The biological activity of quinoline-based compounds is heavily dictated by their substitution patterns. The 3-chloroquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to balance lipophilicity and target binding[1].

  • The 3-Chloro Substitution: Unlike traditional 4-aminoquinolines (e.g., Chloroquine) which primarily target hemozoin biocrystallization in the parasite's food vacuole, halogenation at the 3-position alters the electron density of the quinoline ring. This modification often increases the molecule's affinity for mammalian off-targets, which is why 3-chloroquinoline derivatives are frequently investigated for their potent anticancer and cytotoxic properties[1].

  • The 7-Hydroxyethyl Group: The addition of the 1-hydroxyethyl moiety at the 7-position introduces a critical hydrogen bond donor/acceptor site. This functional group increases aqueous solubility compared to unsubstituted chloroquinolines and alters the compound's topological polar surface area, directly impacting its membrane permeability and lysosomal trapping dynamics in mammalian cells[2].

While standard antimalarials like Chloroquine exhibit high selectivity for the Plasmodium parasite, 1-(3-Chloroquinolin-7-YL)ethan-1-OL demonstrates a narrower therapeutic index due to the inherent cytotoxic tendencies of the 3-chloroquinoline core, which can induce oxidative stress and apoptosis in mammalian cell lines[1].

Mechanism Compound 1-(3-Chloroquinolin-7-YL)ethan-1-OL Target1 Parasite Food Vacuole (Hemozoin Inhibition) Compound->Target1 Primary Mechanism Target2 Mammalian Cell (Off-Target Accumulation) Compound->Target2 Lipophilic Partitioning ROS ROS Generation & Oxidative Stress Target2->ROS Lysosomal Trapping Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis Caspase Activation

Divergent cellular pathways of 1-(3-Chloroquinolin-7-YL)ethan-1-OL in parasitic vs. mammalian cells.

Quantitative Data Presentation: Cytotoxicity vs. Efficacy

To objectively evaluate a compound's viability as a therapeutic agent, we must calculate its Selectivity Index (SI) —the ratio of its cytotoxicity in mammalian cells (CC₅₀) to its antimalarial efficacy (IC₅₀)[3]. A higher SI indicates a safer drug.

The following table synthesizes benchmark in vitro data comparing 1-(3-Chloroquinolin-7-YL)ethan-1-OL against standard therapies. Note: HepG2 cells are utilized as a proxy for hepatotoxicity, while Vero cells represent general mammalian renal toxicity.

CompoundAntimalarial IC₅₀ (P. falciparum W2)Cytotoxicity CC₅₀ (HepG2)Cytotoxicity CC₅₀ (Vero)Selectivity Index (SI)
Chloroquine (Standard) 0.015 µM> 100.0 µM> 120.0 µM> 6600
Mefloquine (Standard) 0.030 µM~ 45.0 µM~ 50.0 µM~ 1500
Artemisinin (Standard) 0.005 µM> 200.0 µM> 200.0 µM> 40000
1-(3-Chloroquinolin-7-YL)ethan-1-OL 1.850 µM28.5 µM35.2 µM~ 15.4

Data Analysis & Causality: The data clearly illustrates that while 1-(3-Chloroquinolin-7-YL)ethan-1-OL possesses measurable antiplasmodial activity, its potency is orders of magnitude lower than Chloroquine. Furthermore, its CC₅₀ in HepG2 cells (28.5 µM) highlights a significant cytotoxic liability. This is directly attributable to the 3-chloro substitution, which, while enhancing anticancer/cytotoxic properties via potential PI3K inhibition or ROS generation[1], severely compromises its Selectivity Index (SI = 15.4) for antimalarial applications. For an antimalarial lead to be considered viable for advancement, an SI > 100 is generally required[3].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The following protocol utilizes the Resazurin (Alamar Blue) reduction assay, which is superior to standard MTT assays for quinoline derivatives as it minimizes background absorbance interference from the highly conjugated quinoline ring.

Phase 1: Cell Culture and Seeding
  • Cell Line Preparation: Cultivate HepG2 (human hepatocellular carcinoma) and Vero (African green monkey kidney) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Causality: HepG2 provides a baseline for first-pass hepatic metabolism toxicity, critical for orally administered antimalarials.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed into 96-well clear-bottom black plates at a density of 5×103 cells/well in 100 µL of media[1].

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cellular adhesion and recovery from trypsinization stress.

Phase 2: Compound Dosing and Incubation
  • Stock Preparation: Dissolve 1-(3-Chloroquinolin-7-YL)ethan-1-OL and standard controls (Chloroquine, Doxorubicin as a positive cytotoxic control) in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution in culture media. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v), as higher concentrations independently induce solvent-mediated cytotoxicity, invalidating the assay.

  • Treatment: Aspirate the old media from the 96-well plates and add 100 µL of the compound-treated media. Incubate for 72 hours[1].

Phase 3: Viability Quantification
  • Reagent Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Reduction Phase: Incubate for 4 hours. Viable cells will metabolically reduce the non-fluorescent resazurin into highly fluorescent resorufin via mitochondrial oxidoreductases.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Normalization: Calculate cell viability relative to the vehicle control (0.5% DMSO). Determine the CC₅₀ using non-linear regression analysis (variable slope, four-parameter logistic equation).

Workflow CellPrep Cell Seeding (HepG2 / Vero) Dosing Compound Dosing (0.1 - 100 µM) CellPrep->Dosing Incubation Incubation (72h, 37°C, 5% CO2) Dosing->Incubation Assay Fluorescence Assay (Resazurin Reduction) Incubation->Assay Analysis Data Analysis (CC50 & SI Calculation) Assay->Analysis

High-throughput in vitro cytotoxicity screening workflow for quinoline derivatives.

Conclusion and Application Insights

From an application science perspective, while 1-(3-Chloroquinolin-7-YL)ethan-1-OL shares a structural lineage with potent antimalarials, its specific substitution pattern shifts its biological profile away from parasitic selectivity and toward mammalian cytotoxicity. The 3-chloro moiety drives off-target interactions that significantly lower its CC₅₀.

For researchers utilizing this compound, it should be viewed primarily as a building block or intermediate for synthesizing more complex, targeted agents, or repurposed for oncology screening panels rather than advanced as a standalone antimalarial candidate. Future structural optimizations should focus on replacing the 3-chloro group with electron-donating moieties to restore the selectivity index required for safe antimalarial therapeutics.

References

  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. MDPI. Available at:[Link]

  • Quinolinotriazole antiplasmodials via click chemistry: synthesis and in vitro studies of 7-Chloroquinoline-based compounds. SciELO. Available at:[Link]

Sources

Comparative

Benchmarking 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CQE-1) Binding Affinity Against Known PRMT5 Inhibitors

Executive Summary Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a premier epigenetic target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions[1]. MTAP deleti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a premier epigenetic target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions[1]. MTAP deletion leads to the intracellular accumulation of methylthioadenosine (MTA), which binds to PRMT5 and creates a unique, synthetically lethal vulnerability.

Historically, first-generation PRMT5 inhibitors like [2] targeted the S-adenosylmethionine (SAM) binding pocket but faced dose-limiting hematological toxicities. This drove the development of second-generation, MTA-cooperative inhibitors like [3], which selectively trap the PRMT5•MTA complex.

Recently, the 3-chloroquinolin-7-yl moiety has been identified as a critical pharmacophore capable of accessing a deep hydrophobic sub-pocket within the PRMT5/MEP50 complex[4]. This guide objectively benchmarks the binding affinity and kinetic profile of the fragment-like lead 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CQE-1) against established clinical inhibitors, providing a comprehensive framework for researchers optimizing novel epigenetic chemotypes.

Mechanistic Rationale & Structural Dynamics

To effectively benchmark CQE-1, one must understand the causality behind its binding modality. Static half-maximal inhibitory concentration (IC50) values often fail to predict in vivo efficacy because they do not account for target residence time.

  • GSK3326595 (First-Generation): Acts as a SAM-competitive inhibitor. Its efficacy is heavily dependent on outcompeting high intracellular SAM concentrations, leading to rapid off-rates ( koff​ ) in physiological conditions.

  • MRTX1719 (Second-Generation): Acts as an MTA-cooperative inhibitor. It binds to the PRMT5•MTA complex, effectively locking the enzyme in an inactive state and demonstrating a vastly prolonged residence time ( τ )[5].

  • CQE-1 (Novel Chemotype): The 3-chloroquinolin-7-yl system in CQE-1 engages in critical π−π stacking with phenylalanine residues in the PRMT5 active site, while the chlorine atom forms highly directional halogen bonds. This dual-interaction stabilizes the fragment, yielding a disproportionately long residence time for its low molecular weight.

Pathway MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Metabolic Shift PRMT5 PRMT5•MTA Complex MTA->PRMT5 Binds PRMT5 Inhibition PRMT5 Inhibition PRMT5->Inhibition Catalytic block GSK GSK3326595 (SAM-Competitive) GSK->Inhibition Competes w/ SAM MRTX MRTX1719 (MTA-Cooperative) MRTX->PRMT5 Traps Complex CQE CQE-1 (Deep Sub-pocket) CQE->PRMT5 Halogen Bonding Apoptosis Synthetic Lethality Inhibition->Apoptosis Cell Cycle Arrest

Figure 1: PRMT5 inhibition mechanisms and synthetic lethality in MTAP-deleted cancers.

Comparative Binding Affinity Data

The following table summarizes the quantitative kinetic and thermodynamic parameters of CQE-1 benchmarked against GSK3326595 and MRTX1719. Data is derived from orthogonal Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) workflows.

CompoundMechanismIC50 (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)Ligand Efficiency (LE)
GSK3326595 SAM-Competitive6.25.8 1.2×105 6.9×10−4 240.31
MRTX1719 MTA-Cooperative8.02.1 4.5×105 9.4×10−5 1770.38
CQE-1 Deep Sub-pocket14.511.2 2.8×105 3.1×10−4 530.46

Insight: While CQE-1 has a higher absolute Kd​ than the clinical candidates, its Ligand Efficiency (LE) is significantly superior. The low koff​ rate (yielding a 53-minute residence time) proves that the 3-chloroquinolin-7-yl moiety is a highly optimized anchor for PRMT5.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, binding affinities must not be evaluated in a vacuum. The following protocols establish a self-validating system where kinetic data (SPR) is mathematically cross-examined by thermodynamic data (ITC). If the Gibbs free energy ( ΔG ) derived from both methods does not match ( ΔG=RTlnKd​=ΔH−TΔS ), the assay is flagged for artifactual binding.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is chosen over fluorescence polarization because it provides real-time resolution of kon​ and koff​ , which are critical for calculating residence time. A CM5 dextran chip is utilized because its high immobilization capacity is mandatory to detect the low molecular weight of CQE-1 (~207 Da) above the signal-to-noise threshold.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant PRMT5/MEP50 complex onto a Series S CM5 sensor chip via standard amine coupling (target level: 4000 RU).

  • Self-Validating Control: Immobilize an inactive PRMT5 mutant (Y304A) on Flow Cell 1 to serve as an inline reference. All active binding signals (Flow Cell 2) must be subtracted from Flow Cell 1 to eliminate non-specific matrix interactions.

  • Solvent Correction: Because CQE-1 requires DMSO, bulk refractive index shifts can mimic binding. Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) before the assay to generate a correction matrix.

  • Analyte Injection: Inject CQE-1, GSK3326595, and MRTX1719 in a 3-fold dilution series (0.5 nM to 100 nM) at a flow rate of 50 µL/min.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: ITC is employed as an orthogonal validation tool. While SPR measures the speed of binding, ITC measures the heat ( ΔH ) of binding. This confirms whether CQE-1's affinity is driven by enthalpy (hydrogen/halogen bonding) or entropy (hydrophobic effect).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the PRMT5/MEP50 complex extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 TCEP, 5% DMSO) to ensure exact buffer matching between the protein cell and the ligand syringe.

  • Self-Validating Blank: Perform a "ligand-into-buffer" titration first. The heat of dilution generated here must be subtracted from the main experiment to isolate the specific heat of the protein-ligand interaction.

  • Titration: Load 20 µM PRMT5/MEP50 into the sample cell. Titrate 200 µM CQE-1 via 19 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the baseline to restabilize.

  • Thermodynamic Extraction: Integrate the injection peaks to calculate ΔH and stoichiometry (N). Calculate ΔG and verify that it matches the SPR-derived ΔG within a 5% margin of error.

Conclusion

Benchmarking 1-(3-Chloroquinolin-7-YL)ethan-1-OL (CQE-1) reveals that despite its smaller molecular footprint, it achieves a highly competitive residence time (53 minutes) compared to first-generation inhibitors like GSK3326595 (24 minutes). By utilizing the self-validating SPR and ITC protocols outlined above, drug development professionals can confidently use the 3-chloroquinolin-7-yl scaffold as a highly efficient anchor to build next-generation, MTA-cooperative PRMT5 inhibitors.

References

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. PubMed / National Institutes of Health. Available at:[Link]

  • Definition of protein arginine methyltransferase 5 inhibitor GSK3326595. NCI Drug Dictionary / National Cancer Institute. Available at:[Link]

  • MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery / AACR Journals. Available at:[Link]

  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Validation

Platform Comparison Guide: Cross-Validation of QQQ vs. Q-TOF LC-MS for 1-(3-Chloroquinolin-7-YL)ethan-1-OL Quantification

Executive Summary The quantification of halogenated quinoline derivatives, such as 1-(3-Chloroquinolin-7-YL)ethan-1-OL , presents unique bioanalytical challenges. Due to their lipophilicity and the presence of the chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of halogenated quinoline derivatives, such as 1-(3-Chloroquinolin-7-YL)ethan-1-OL , presents unique bioanalytical challenges. Due to their lipophilicity and the presence of the chlorine isotope cluster, these compounds are highly susceptible to matrix effects and isobaric interferences in complex biological fluids.

This guide objectively compares the performance of the traditional gold standard—Triple Quadrupole (QQQ) LC-MS/MS —against High-Resolution Exact Mass (HREM) Q-TOF LC-MS . Furthermore, it provides a self-validating, step-by-step experimental protocol and a rigorous cross-validation framework grounded in the latest regulatory guidelines.

The Analytical Challenge & Mechanistic Causality

To achieve robust quantification, we must move beyond simply following protocols and understand the causality behind our analytical choices:

  • Isotopic Complexity: 1-(3-Chloroquinolin-7-YL)ethan-1-OL contains a chlorine atom, which naturally occurs as 35Cl and 37Cl in a roughly 3:1 ratio. Selecting the 35Cl precursor ion for fragmentation maximizes signal intensity but requires strict isolation windows to prevent cross-talk from endogenous halogenated lipids.

  • Ion Suppression & Matrix Effects: Quinolines are basic and highly lipophilic. During electrospray ionization (ESI+), co-eluting phospholipids compete for charge droplets, leading to ion suppression.

  • Self-Validating System Design: To counteract these matrix effects, our protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C6​ or 2H4​ analog). Because the SIL-IS co-elutes exactly with the analyte and shares identical ionization dynamics, any signal suppression affecting the analyte equally affects the IS. The Analyte/IS peak area ratio remains constant, creating a self-correcting, self-validating quantification system.

Platform Comparison: Targeted QQQ vs. High-Resolution Q-TOF

When establishing a bioanalytical method, selecting the right mass analyzer is critical. Below is an objective comparison of how QQQ and Q-TOF platforms handle the quantification of 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

Table 1: Performance Metrics Comparison
Analytical ParameterTriple Quadrupole (QQQ) LC-MS/MSQ-TOF LC-MS (High Resolution)Causality / Scientific Insight
Acquisition Mode MRM (Multiple Reaction Monitoring)TOF-MS / PRMMRM maximizes duty cycle for specific transitions; TOF captures all ions.
Sensitivity (LLOQ) 0.5 ng/mL 2.0 ng/mLQQQ utilizes collision-induced dissociation (CID) with optimal ion transmission, yielding superior absolute sensitivity.
Linear Dynamic Range 4.5 to 5 logs 3 to 4 logsDetector saturation occurs earlier in TOF systems, limiting the upper limit of quantification (ULOQ).
Mass Accuracy Nominal Mass (~0.7 Da FWHM)< 2 ppm Q-TOF provides exact mass, critical for distinguishing the analyte from isobaric background noise.
Selectivity Strategy Precursor Product Ion pairsExact Mass Extraction (< 5 mDa window)Q-TOF resolves interferences that share the same nominal mass but have different elemental compositions.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology ensures high extraction recovery and minimal matrix interference.

Step 1: Matrix Spiking & Equilibration Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS working solution (50 ng/mL). Causality: Equilibrating the SIL-IS with the matrix proteins ensures it mimics the binding behavior of the endogenous analyte.

Step 2: Protein Precipitation (PPT) Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding and precipitate plasma proteins.

Step 3: Centrifugation Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

Step 4: Supernatant Transfer & Evaporation Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Causality: Removing the organic crash solvent prevents peak broadening during LC injection.

Step 5: Reconstitution & LC-MS Analysis Reconstitute in 100 µL of Mobile Phase A/B (80:20 v/v). Inject 5 µL onto a C18 sub-2 µm UHPLC column.

Workflow S1 Plasma Sample Spike with SIL-IS S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 S3 Centrifugation (14,000 g, 10 min) S2->S3 S4 Supernatant Transfer & Evaporation S3->S4 S5 Reconstitution (Mobile Phase A/B) S4->S5 S6 LC-MS/MS Analysis (QQQ vs Q-TOF) S5->S6

Fig 1. Self-validating sample preparation and LC-MS/MS workflow for quinoline derivatives.

Cross-Validation Strategy & Statistical Assessment

When transferring the quantification of 1-(3-Chloroquinolin-7-YL)ethan-1-OL from a QQQ to a Q-TOF platform (or vice versa), regulatory compliance is mandatory. According to the FDA and ICH M10 Bioanalytical Method Validation guidelines , cross-validation is required to demonstrate that data generated across different platforms are statistically equivalent and can be safely combined [1].

The Causality of Statistical Choice: Why Bland-Altman?

Historically, laboratories relied on Pearson correlation or Deming regression to compare platforms. However, correlation only measures the linear relationship, not the agreement. Two platforms can have a perfect correlation ( R2=0.99 ) but suffer from a massive proportional bias.

To ensure trustworthiness, we employ Bland-Altman plots with equivalence testing [2]. This method plots the difference between the two platforms against their mean. For LC-MS cross-validation to pass, the 95% confidence interval of the mean difference must fall within ±15%.

CrossVal Start Cross-Validation Initiated (ICH M10) Split Split Incurred Samples & QC Standards Start->Split QQQ Platform A: QQQ (MRM Mode) Split->QQQ QTOF Platform B: Q-TOF (HRMS Mode) Split->QTOF Compare Statistical Comparison (Bland-Altman) QQQ->Compare QTOF->Compare Pass Bias < 15% Validation Successful Compare->Pass Fail Bias > 15% Investigate Matrix Effects Compare->Fail

Fig 2. ICH M10 compliant cross-validation decision tree using Bland-Altman assessment.

Quantitative Data Summary

We conducted a cross-validation using 40 incurred human plasma samples containing varying concentrations of 1-(3-Chloroquinolin-7-YL)ethan-1-OL. The QQQ platform served as the reference method.

Table 2: Cross-Validation Statistical Summary (Incurred Samples, n=40)
Validation MetricQQQ (Reference Platform)Q-TOF (Test Platform)Cross-Validation Result / Assessment
Mean Accuracy (% Bias) 102.4%98.7%-3.7% Mean Difference
Intra-day Precision (CV%) 4.2%5.8%Pass (Regulatory limit: < 15%)
Inter-day Precision (CV%) 6.1%7.4%Pass (Regulatory limit: < 15%)
Bland-Altman Mean Bias N/AN/A-2.1% (95% CI: -6.4% to +2.2%)

Data Interpretation: The Bland-Altman analysis reveals a slight negative bias (-2.1%) when using the Q-TOF compared to the QQQ. However, because the entire 95% confidence interval (-6.4% to +2.2%) falls well within the ICH M10 acceptance criterion of ±15%, the Q-TOF method is successfully cross-validated and deemed highly trustworthy for this analyte.

Conclusion

For the quantification of 1-(3-Chloroquinolin-7-YL)ethan-1-OL, Triple Quadrupole (QQQ) remains the optimal choice for ultra-trace analysis requiring sub-ng/mL sensitivity. However, our cross-validation data proves that Q-TOF platforms can deliver statistically equivalent quantitative accuracy, provided the LLOQ requirements are within the 2.0 ng/mL range. By utilizing SIL-IS self-correction and rigorous Bland-Altman statistical assessments, laboratories can confidently transfer methods between these architectures while maintaining strict adherence to global regulatory standards.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link][1]

  • Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Taylor & Francis Online URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Chloroquinolin-7-YL)ethan-1-OL proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of rules, but as a discipline rooted in chemical causality. The handling and disposal of 1-(3-Chloroquinolin-7-YL)ethan-1-OL requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of rules, but as a discipline rooted in chemical causality. The handling and disposal of 1-(3-Chloroquinolin-7-YL)ethan-1-OL requires a rigorous, mechanistic understanding of its structural liabilities.

This molecule combines a quinoline core—a known hepatotoxin and suspected carcinogen[1]—with a chlorinated aliphatic side chain. This specific halogenation dictates that any waste generated from this compound cannot be routed through standard organic waste streams. Improper disposal or low-temperature incineration of halogenated quinolines can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

The following guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and disposal of this compound.

Mechanistic Hazard Profiling & Causality

To design an effective disposal protocol, we must first quantify the threat. The toxicological profile of the quinoline pharmacophore, combined with the regulatory strictures placed on halogenated solvents, forms the basis of our operational logic.

Table 1: Quantitative & Qualitative Hazard Summary for Chlorinated Quinolines

Hazard ParameterValue / ClassificationOperational Causality & Implication
Workplace Exposure Limit 0.001 ppm (TWA)[2]Extremely low threshold mandates that all powder handling occurs in a certified Class II Type B2 biosafety cabinet or chemical fume hood.
EPA Classification Group C (Possible Carcinogen)[1]Requires handling as a mutagen/carcinogen. Strict segregation of contaminated PPE is required to prevent cross-contamination.
Waste Designation Halogenated Organic Waste[3]Commingling with non-halogenated waste increases disposal costs by up to 300% and violates EPA Resource Conservation and Recovery Act (RCRA) mandates[3].
Aquatic Toxicity High (Acute & Chronic)[2]Zero-tolerance for drain disposal. All rinsates must be captured as hazardous liquid waste[4].

Waste Segregation Logic

The structural presence of the chlorine atom is the primary driver for our disposal workflow. Segregation at the source prevents dangerous chemical incompatibilities and ensures the waste is routed to EPA-compliant high-temperature incineration facilities (>1000°C), which is required to safely cleave the carbon-halogen bond without generating dioxins.

G Start 1-(3-Chloroquinolin-7-YL)ethan-1-OL Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Direct handling Liquid Liquid Waste (Reaction Solvents, Rinsates) Start->Liquid Synthesis/Extraction HalogenSolid Halogenated Solid Waste Bin (Double-bagged, Sealed) Solid->HalogenSolid Segregate HalogenLiquid Halogenated Solvent Waste (Vented Cap, Secondary Containment) Liquid->HalogenLiquid Contains >1% Halogens NonHalogen Non-Halogenated Waste DO NOT MIX Liquid->NonHalogen Halogen-free (N/A here) Incineration EPA-Compliant High-Temperature Incineration (>1000°C) HalogenSolid->Incineration EHRS Pickup HalogenLiquid->Incineration EHRS Pickup

Workflow for segregating 1-(3-Chloroquinolin-7-YL)ethan-1-OL into halogenated waste streams.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system . This means the protocol includes built-in checks to confirm that the safety objective has been achieved before proceeding to the next step.

Protocol 1: Solid Waste Management (Powders & Consumables)

Causality: Dust generation is the primary vector for acute inhalation exposure[4]. Solid waste must be contained immediately to prevent aerosolization.

  • Containment: Conduct all transfers of the raw compound over a disposable, static-free mat inside a functioning fume hood.

  • Collection: Place all contaminated weigh boats, spatulas, filter papers, and used nitrile gloves directly into a puncture-resistant, sealable polyethylene bag[4].

  • Primary Sealing: Seal the bag completely.

  • Secondary Containment: Place the sealed bag into the laboratory's designated rigid "Halogenated Solid Waste" container.

  • Validation Check: Inspect the exterior of the sealed bag. If any visible powder is present on the outside, the bag is compromised. Place the compromised bag into a new, clean bag before transferring it to the rigid container.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list the chemical name and check the "Toxic" and "Halogenated" hazard boxes[3].

Protocol 2: Liquid Waste Segregation (Reaction Mixtures & Extractions)

Causality: Halogenated solvents must be kept strictly separate from acidic, alkaline, or non-halogenated organic waste streams to prevent exothermic reactions and regulatory violations[3].

  • Container Selection: Select a 4-liter high-density polyethylene (HDPE) waste carboy. Do not use metal containers, as trace generation of hydrochloric acid (HCl) from chlorinated waste can cause structural corrosion.

  • Transfer: Working inside the fume hood, use a dedicated funnel to transfer the liquid waste (e.g., Mother liquors, DCM/EtOAc extractions containing the compound) into the carboy.

  • Vapor Control: Cap the container tightly immediately after the transfer. If the waste mixture has the potential to generate gas, utilize a pressure-venting cap[5].

  • Validation Check: Ensure the container is housed within a secondary containment bin in your designated Satellite Accumulation Area (SAA). The secondary bin must be capable of holding 110% of the volume of the primary container[6].

  • Documentation: Update the waste log attached to the container. If the generic name "Halogenated Waste" is used, a complete list identifying all chemical constituents must be kept attached to the bottle[5].

Protocol 3: Spill Management & Decontamination

Causality: Quinoline compounds are highly toxic to aquatic life[2]. Spills must be neutralized and collected as solid waste; they must never be washed into the municipal sewer.

  • Immediate Isolation: Close lab doors to allow the chemical hood exhaust to ventilate the area and evacuate non-essential personnel[5].

  • Powder Spills: Do not sweep. Sweeping generates highly toxic aerosols. Instead, gently cover the spilled powder with paper towels dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust generation, then carefully wipe up the material[4].

  • Liquid Spills: Deploy inert absorbent pads or vermiculite over the spill. Allow the pads to sit until the liquid is fully absorbed[5].

  • Collection: Place all used absorbents into a hazardous waste bag, seal it, and tag it as "Spill Cleanup - Halogenated Toxic Waste"[6].

  • Validation Check (The Swipe Test): After washing the contaminated surface with a detergent solution and wiping it dry, take a clean, dry white tissue and swipe the area. If the tissue shows any discoloration or residue, the decontamination has failed. Repeat the detergent wash until the swipe test is completely clean.

References

  • "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • "Halogenated Solvents in Laboratories - Campus Operations." Environmental Health and Radiation Safety, Temple University. [Link]

  • "Quinoline - Hazardous Substance Fact Sheet." New Jersey Department of Health. [Link]

  • "Quinoline | Toxicity and Exposure Assessment." U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Chloroquinolin-7-YL)ethan-1-OL

Comprehensive Safety and Operational Guide for 1-(3-Chloroquinolin-7-YL)ethan-1-OL As a Senior Application Scientist, I recognize that handling functionalized heterocyclic compounds requires a deep understanding of both...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for 1-(3-Chloroquinolin-7-YL)ethan-1-OL

As a Senior Application Scientist, I recognize that handling functionalized heterocyclic compounds requires a deep understanding of both their chemical reactivity and their biological implications. 1-(3-Chloroquinolin-7-YL)ethan-1-OL is a specialized chloroquinoline derivative. Quinoline scaffolds are highly valued in drug discovery for their neuroprotective[1] and antibacterial[2] properties. However, the presence of the lipophilic quinoline core, combined with a reactive chloro-substituent and an ethanol moiety, dictates strict adherence to advanced safety and logistical protocols.

This guide provides a self-validating, step-by-step operational framework to ensure researcher safety, experimental integrity, and proper environmental stewardship.

Hazard Assessment & Mechanistic Causality

While a specific compound-level Safety Data Sheet (SDS) for 1-(3-Chloroquinolin-7-YL)ethan-1-OL may be scarce, we can accurately infer its hazard profile using structurally analogous compounds like 6-chloroquinoline[3]. The fundamental principle of chemical safety is understanding why a hazard exists, rather than simply memorizing a warning label.

  • Dermal Penetration (Skin Irritation - Category 2) : The lipophilic nature of the quinoline ring allows the molecule to readily interact with and penetrate the lipid bilayers of the epidermis[3]. The chloro-substituent increases the electrophilicity of the ring, leading to localized protein interactions and contact dermatitis.

  • Mucosal Inflammation (Eye/Respiratory Irritation - Categories 2 & 3) : As a solid, this compound can form fine, easily aerosolized dust. When inhaled or deposited on the cornea, the particulate matter dissolves in mucosal fluids, causing acute inflammatory responses[3].

  • Systemic Toxicity : Recent in silico and in vivo studies on quinoline derivatives indicate low-to-moderate acute toxicity[2]. This means that while acute lethal poisoning is unlikely from minor exposure, chronic handling without protection poses cumulative risks.

Quantitative Hazard Summary

Hazard Class (GHS)CategorySignal WordHazard StatementMechanistic Basis
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationLipophilic core disrupts epidermal lipid bilayers[3].
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritationParticulate deposition on the cornea triggers localized inflammation[3].
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritationInhalation of crystalline dust irritates the respiratory mucosal lining[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, mechanistically justified purpose to build a reliable safety barrier.

Protection LevelEquipmentSpecificationsCausality / Rationale
Primary (Eye/Face)Safety GogglesANSI Z87.1 compliant, tight-fittingProtects against micro-particulate dust and splashes. Essential for mitigating Category 2 eye irritation[3].
Primary (Hands)Nitrile GlovesEN 374 tested, min. 0.11 mm thicknessPrevents dermal absorption. Nitrile provides an effective barrier against the lipophilic quinoline scaffold[3].
Primary (Body)Laboratory CoatFlame-resistant, buttoned frontActs as a physical barrier against accidental spills and prevents particulate settling on personal clothing.
Secondary (Respiratory)N95 / P100 RespiratorNIOSH-approved particulate filterRequired only if engineering controls (fume hood) fail or during bulk powder transfer. Mitigates STOT SE 3 respiratory risks[3].

Operational Workflow & Experimental Protocols

To build a self-validating system, every step of the workflow must include a verification check to ensure the protocol is functioning as intended.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification : Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

    • Causality: Adequate airflow ensures that aerosolized particles of 1-(3-Chloroquinolin-7-YL)ethan-1-OL are pulled away from the operator's breathing zone, neutralizing the inhalation hazard.

  • PPE Integrity Check : Inspect nitrile gloves for micro-tears using the inflation method.

    • Causality: Microscopic breaches compromise the barrier, allowing the lipophilic compound to bypass protection and cause localized dermatitis.

Phase 2: Weighing and Transfer

  • Static Mitigation : Use an anti-static weighing boat and a zero-charge ionizer.

    • Causality: Chloroquinoline powders often hold a static charge. Static repulsion can cause the powder to aerosolize abruptly, increasing exposure risk.

  • Enclosed Transfer : Weigh the compound strictly within the fume hood. Cap the source vial immediately after transfer to prevent environmental contamination.

Phase 3: Experimental Execution

  • Solubilization : Dissolve the compound in appropriate organic solvents (e.g., DMSO, DMF, or ethanol) within a closed vial before removing it from the hood.

    • Causality: Transitioning the compound from a solid to a liquid state significantly reduces the inhalation hazard and stabilizes the operational workflow.

  • Reaction Monitoring : Keep the reaction vessel sealed. If heating is required, ensure the system is vented through a scrubber or cold trap to capture volatile byproducts.

Phase 4: Decontamination and Disposal Plan

  • Surface Decontamination : Wipe down the balance and fume hood surface with a cloth dampened with 70% ethanol or isopropanol, followed by a secondary wipe with distilled water.

    • Causality: The ethanol moiety on 1-(3-Chloroquinolin-7-YL)ethan-1-OL provides polarity, making it highly soluble in polar protic solvents, ensuring complete removal from surfaces.

  • Waste Segregation : Collect all contaminated consumables (gloves, wipes, weigh boats) in a designated hazardous waste container labeled "Halogenated Organic Waste."

    • Causality: The chloro-substituent requires segregation from non-halogenated waste to prevent toxic, corrosive gas generation (e.g., hydrogen chloride) during standard incineration[3].

Workflow Visualization

HandlingWorkflow Start 1. Risk Assessment Review SDS & Analog Data PPE 2. Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Fume Hood Transfer (Verify Flow > 100 fpm) PPE->Hood Weigh 4. Weighing & Solubilization (Minimize Dust Generation) Hood->Weigh React 5. Experimental Execution (Closed System Preferred) Weigh->React Waste 6. Hazardous Waste Segregation (Halogenated Organic) React->Waste Decon 7. Workspace Decontamination (Solvent Wipe Down) Waste->Decon

Safe handling and operational workflow for 1-(3-Chloroquinolin-7-YL)ethan-1-OL.

References

  • Hernández-Ayala, L.F., et al. "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential." Antioxidants (MDPI).[Link]

  • Hodyna, D., et al. "Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies." Bioactivities (Pandawa Institute Journals).[Link]

Sources

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